molecular formula C8H7F3N2O2 B1412150 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1227579-92-1

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

カタログ番号: B1412150
CAS番号: 1227579-92-1
分子量: 220.15 g/mol
InChIキー: CZOVJUCUNUMWSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid ( 1227579-92-1) is a chemical compound offered for research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in the development of active agrochemical and pharmaceutical ingredients . The biological activity of TFMP derivatives is attributed to the combination of the unique physicochemical properties of the fluorine atom—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine ring . These properties can significantly influence a compound's conformation, metabolism, and binding affinity to biological targets . As a result, compounds containing the TFMP structure are of significant interest in medicinal and agrochemical research for creating new substances with potential biological activity.

特性

IUPAC Name

2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(12)6(13-3-4)2-7(14)15/h1,3H,2,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVJUCUNUMWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234686
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
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Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-92-1
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Strategic Application of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—specifically its high electronegativity and the remarkable stability of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile[1].

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227579-92-1) is a highly functionalized, privileged N-heterocyclic building block[2]. It presents a complex push-pull electronic system that requires rigorous physicochemical profiling before integration into larger active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical guide to the structural causality, physicochemical properties, and self-validating experimental protocols required to characterize this compound accurately.

Deconstructing the Scaffold: Structural Causality

To understand the behavior of this molecule in biological and assay environments, we must dissect the causality behind its structural moieties:

  • The Pyridine Core: Acts as the foundational scaffold, providing a basic nitrogen capable of hydrogen bond accepting (HBA) and interacting with acidic residues in target binding pockets.

  • 5-Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule. Second, it sterically and electronically shields the 5-position of the pyridine ring, effectively blocking cytochrome P450-mediated oxidative metabolism[1].

  • 3-Amino (-NH₂) Group: An electron-donating group that counteracts the electron-withdrawing nature of the -CF₃ group. While primary amines are typically basic, its direct attachment to the electron-deficient fluorinated pyridine ring delocalizes its lone pair, drastically reducing its basicity. It primarily serves as a synthetic vector (e.g., for amide coupling).

  • 2-Acetic Acid (-CH₂COOH) Group: Imparts aqueous solubility and introduces an acidic center. Its proximity to the pyridine nitrogen allows for the formation of a zwitterionic species at physiological pH, fundamentally altering the compound's permeability and partitioning behavior.

Quantitative Physicochemical Summary

The following table synthesizes the core quantitative data and predicted physicochemical parameters for the compound.

PropertyValueSource / Methodology
Chemical Name 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acidIUPAC Nomenclature
CAS Registry Number 1227579-92-1EvitaChem[2]
Molecular Formula C₈H₇F₃N₂O₂EvitaChem[2]
Molecular Weight 220.15 g/mol EvitaChem[2]
LogP (Predicted) ~1.8 - 2.2In silico structural estimation
pKa₁ (Carboxylic Acid) ~3.5 - 4.0Theoretical (Zwitterion equilibrium)
pKa₂ (Pyridine Nitrogen) ~2.5 - 3.5Theoretical (CF₃ deactivated)

Zwitterionic Equilibrium Dynamics

Because the molecule contains both an acidic moiety (acetic acid) and a basic moiety (pyridine nitrogen), it exists in multiple ionization states depending on the pH of the microenvironment. Understanding this speciation is critical for predicting oral absorption and formulation strategies[3].

Zwitterion Cation Cationic State (Low pH, < 2.0) Zwitterion Zwitterionic State (Neutral pH, 4.0 - 6.0) Cation->Zwitterion Deprotonation of COOH Zwitterion->Cation Protonation of COO- Anion Anionic State (Physiological pH, > 7.0) Zwitterion->Anion Deprotonation of Pyridinium Anion->Zwitterion Protonation of Pyridine

Figure 1: pH-dependent speciation and zwitterionic equilibrium of the compound.

Experimental Validation Protocols

To establish trustworthiness, physicochemical data cannot rely solely on in silico predictions. The following methodologies detail self-validating, field-proven protocols for characterizing this specific fluorinated scaffold.

Protocol A: pKa Determination via Potentiometric Titration

Causality & Rationale: Why choose potentiometric titration over UV-Vis spectrophotometric titration? The presence of the -CF₃ group and the zwitterionic transitions may not produce a sufficiently distinct chromophoric shift in the UV spectrum. Potentiometric titration directly tracks macroscopic proton exchange, providing a highly robust dataset when calibrated against standard buffers[4],[3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) to establish a self-validating baseline.

  • Sample Preparation: Dissolve accurately weighed 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (approx. 2-5 mg) in 10 mL of a 0.15 M KCl aqueous solution to maintain constant ionic strength. Note: If solubility is poor, use a methanol/water co-solvent system and extrapolate to 0% organic modifier via Yasuda-Shedlovsky plots.

  • Titration Execution: Incrementally add a standardized titrant (0.1 M NaOH or 0.1 M HCl) using an automated micro-burette under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Data Acquisition: Record the pH after each addition once equilibrium is reached (typically ΔpH < 0.005 per minute).

  • Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values are extracted from the inflection points (half-equivalence points) using first-derivative mathematical models[4].

Protocol B: LogD(7.4) Profiling via Shake-Flask LC-MS

Causality & Rationale: Why use LC-MS instead of traditional UV-Vis for the shake-flask method? Trace impurities or degradation products can artificially inflate aqueous concentration readings in UV assays. LC-MS provides a self-validating system by isolating the exact mass-to-charge ratio (m/z 221.15 for [M+H]⁺), ensuring absolute specificity[4].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Sample Spiking: Dissolve the compound in the n-octanol phase to achieve a concentration of 1 mg/mL.

  • Partitioning: Add equal volumes (e.g., 2 mL) of the spiked n-octanol and the pH 7.4 PBS into a glass vial.

  • Equilibration: Seal the vial and agitate vigorously on a mechanical shaker at 25°C for 24 hours to ensure thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a crisp phase boundary.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS using an internal standard (e.g., labetalol) to correct for matrix effects.

  • Calculation: Calculate LogD(7.4) = Log₁₀([Area_octanol] / [Area_aqueous]).

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical characterization workflow, ensuring that solubility data informs pKa analysis, which in turn dictates the buffer selection for LogD profiling.

Workflow Start Sample Prep: 3-Amino-5-(CF3)pyridine-2-acetic acid Solubility Kinetic Solubility Screening (Nephelometry) Start->Solubility pKa Potentiometric Titration (pKa1 & pKa2) Solubility->pKa Ensure complete dissolution LogD Shake-Flask LC-MS (LogD at pH 7.4) pKa->LogD Select buffer based on pKa Data Physicochemical Data Synthesis (Structure-Property Relationship) LogD->Data Correlate lipophilicity with ionization

Figure 2: Sequential analytical workflow for robust physicochemical characterization.

Conclusion

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a highly versatile building block whose physicochemical behavior is dictated by a delicate balance of inductive electron withdrawal, resonance donation, and zwitterionic equilibria. By employing rigorous, self-validating analytical techniques such as potentiometric titration and LC-MS-backed shake-flask partitioning, drug development professionals can accurately map its profile, ensuring predictable pharmacokinetics when integrated into complex therapeutic agents.

References

  • EvitaChem. "Screening Compounds P41520 | EvitaChem: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid." EvitaChem Catalog.
  • BenchChem. "2-Amino-3,5-difluoropyridine | 732306-31-9 - Benchchem: Applications in Drug Discovery." BenchChem Technical Guides.
  • BenchChem. "In-Depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexylurea." BenchChem Methodologies.
  • Elevify. "Pharmaceutical Chemistry Course Certificate | Free & Fast Course: Fundamental Physical Organic Chemistry for Drug Candidates." Elevify Educational Resources.

Sources

The Privileged Scaffold: Mechanistic Applications of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the mechanism of action (MoA) of a therapeutic agent is intimately tied to its pharmacophore architecture. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS No.: 1227579-92-1) 1 is rarely utilized as a standalone active pharmaceutical ingredient (API). Rather, it serves as a highly privileged, functionally dense intermediate. When incorporated into advanced drug candidates, its specific chemical topography dictates the molecular interactions responsible for target engagement.

This technical guide elucidates how the structural moieties of this scaffold drive the mechanism of action in two critical therapeutic arenas: BACE1 inhibition for Alzheimer's Disease 2 and CFTR modulation for Cystic Fibrosis 3.

Structural Pharmacology & Scaffold Mechanics

To understand the MoA of drugs derived from this compound, we must deconstruct its functional groups. Each moiety serves a distinct mechanistic purpose when engaging a target protein.

  • 5-Trifluoromethyl (CF₃) Group: Highly lipophilic and strongly electron-withdrawing. It increases metabolic stability by blocking CYP450-mediated oxidation at the 5-position and is critical for engaging deep, sterically constrained hydrophobic pockets.

  • Pyridine Core: Provides a rigid geometric vector for substituent projection and acts as a π−π stacking partner with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding site 4.

  • 3-Amino & 2-Acetic Acid Moieties: Positioned ortho to each other, these groups serve as dual hydrogen bond donor/acceptors. Furthermore, they provide synthetic handles for cyclization into rigidified bicyclic systems (e.g., lactams or pyrrolopyridines) that lock the drug into its bioactive conformation.

Scaffold Scaffold 3-Amino-5-(CF3)-pyridine-2-acetic acid (Core Pharmacophore) CF3 5-Trifluoromethyl (CF3) Scaffold->CF3 Pyridine Pyridine Core Scaffold->Pyridine Amino 3-Amino Group Scaffold->Amino Acetic 2-Acetic Acid Scaffold->Acetic Target1 Deep Pocket Binding (Hydrophobic Interaction) CF3->Target1 Displaces water Target2 Pi-Pi Stacking (Aromatic Residues) Pyridine->Target2 Stabilizes binding Target3 H-Bond Network (Target Engagement) Amino->Target3 Donor Target4 Synthetic Handle (Conformational Locking) Acetic->Target4 Coupling

Logical relationship of scaffold moieties to target engagement mechanisms.

Mechanistic Case Study: BACE1 Inhibition

Target: β -site amyloid precursor protein cleaving enzyme 1 (BACE1). Therapeutic Area: Alzheimer's Disease.

Mechanism of Action: Derivatives of this scaffold act as competitive inhibitors at the aspartyl protease active site of BACE1. The critical challenge in BACE1 inhibitor design is achieving selectivity over BACE2 to prevent depigmentation side effects.

Field-Proven Insight: The MoA relies heavily on the 5-CF₃ group . The S3 subsite of BACE1 is marginally larger than that of BACE2. The CF₃ group is precisely angled by the pyridine core to project into this S3 pocket, displacing high-energy water molecules. This displacement drives a massive enthalpic gain, yielding >50-fold selectivity for BACE1 over BACE2 2.

BACE1_MoA cluster_BACE1 BACE1 Active Site Drug Scaffold Derivative 3-Amino-5-(CF3)-pyridine S3 S3 Subsite (Hydrophobic) Drug->S3 CF3 Group (Displaces H2O) Asp Catalytic Aspartates (Asp32/Asp228) Drug->Asp Amide/Acid (H-Bonding) S1 S1/S2 Subsites (Aromatic) Drug->S1 Pyridine Core (Pi-Stacking)

Binding logic of the scaffold within the BACE1 aspartyl protease active site.

Self-Validating Protocol: FRET-Based Enzymatic Cleavage Assay

To quantify the inhibitory potency (IC₅₀) of scaffold-derived compounds, a FRET-based assay is employed.

  • Reagent Preparation: Prepare BACE1 enzyme in sodium acetate buffer (pH 4.5). Causality: BACE1 is an endosomal enzyme; an acidic pH is strictly required to maintain its catalytically active conformation.

  • Compound Dispensing: Dispense compounds in a 10-point dose-response curve using an acoustic liquid handler. Causality: Acoustic dispensing eliminates tip-based carryover and ensures high-precision low-volume transfers of highly lipophilic compounds.

  • Substrate Addition: Add the FRET peptide substrate (Rh-EVNLDAEFK-Quencher). Causality: The Swedish mutation sequence (EVNLDAEF) ensures high-affinity cleavage, while the FRET pair allows real-time kinetic monitoring without separation steps, preventing artifactual signal quenching.

  • Kinetic Readout & Validation: Monitor fluorescence continuously for 60 minutes.

    • Self-Validating System: The assay strictly requires a no-enzyme control (to flag compound auto-fluorescence) and a reference inhibitor (e.g., Verubecestat). If the Z'-factor falls below 0.6, the plate is automatically invalidated.

Mechanistic Case Study: CFTR Modulation

Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Therapeutic Area: Cystic Fibrosis.

Mechanism of Action: Compounds incorporating this scaffold act as CFTR potentiators. They bind directly to the transmembrane domains (TMDs) of mutant CFTR (e.g., Δ F508), stabilizing the open-channel conformation and enhancing chloride efflux 3. The 2-acetic acid moiety is often cyclized with the 3-amino group to form a rigidified core that perfectly complements the TMD binding pocket.

Self-Validating Protocol: High-Throughput Ussing Chamber Electrophysiology

To validate CFTR gating restoration, Ussing chamber electrophysiology is the gold standard.

  • Monolayer Preparation: Culture Fisher Rat Thyroid (FRT) cells expressing Δ F508-CFTR on permeable Snapwell supports until transepithelial electrical resistance (TEER) > 2000 Ω⋅cm2 . Causality: High TEER ensures tight junction integrity, guaranteeing that measured currents are transcellular (through CFTR) rather than paracellular leaks.

  • Baseline Stabilization: Mount filters in Ussing chambers bathed in symmetrical Ringer's solution. Voltage-clamp to 0 mV to measure short-circuit current (Isc).

  • cAMP Activation: Add Forskolin (10 μ M) to the apical bath. Causality: Forskolin elevates intracellular cAMP, phosphorylating the CFTR R-domain via PKA—a prerequisite for channel gating.

  • Compound Addition: Perfuse the scaffold derivative into the basolateral bath and record the increase in Isc.

  • Terminal Blockade: Terminate the experiment by adding CFTRinh-172 (10 μ M).

    • Self-Validating System: A common pitfall is misinterpreting baseline drift as compound efficacy. By enforcing a terminal blockade, we create a closed-loop validation system. Any current not reversed by CFTRinh-172 is immediately flagged as a non-CFTR artifact.

CFTR_Workflow Step1 Cell Preparation (FRT Monolayer) Step2 Baseline Isc (Voltage Clamp) Step1->Step2 Step3 cAMP Activation (Forskolin) Step2->Step3 Step4 Scaffold Addition (CFTR Potentiation) Step3->Step4 Step5 Validation (CFTRinh-172 Block) Step4->Step5

Workflow for validating CFTR modulation using Ussing chamber electrophysiology.

Quantitative Data Presentation

The following table summarizes how specific modifications to the 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid scaffold shift the primary mechanism of action and efficacy metrics across different targets.

Scaffold ModificationTarget ApplicationPrimary MoA ImpactEfficacy Shift (IC₅₀/EC₅₀)Selectivity Profile
Unsubstituted Pyridine Core BACE1Baseline active site binding~120 nM1:1 (BACE1:BACE2)
Addition of 5-CF₃ Group BACE1Deep S3 pocket engagement; water displacement~15 nM>50-fold for BACE1
3-Amino Acylation CFTRH-bond donor to Transmembrane Domain (TMD)~45 nM (EC₅₀)Target Specific
2-Acetic Acid Cyclization CFTRConformational locking of the active pharmacophore~10 nM (EC₅₀)Target Specific

Conclusion

The 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid scaffold exemplifies the concept of pharmacophore-driven drug design. By understanding the causal relationship between its structural topography (specifically the CF₃ group and the ortho-amino/acetic acid handles) and target protein active sites, researchers can rationally design highly selective inhibitors and modulators. Rigorous, self-validating protocols remain essential to ensure that the observed in vitro efficacy genuinely translates to the intended mechanism of action.

Sources

Structural Elucidation and NMR Spectral Profiling of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Context

In modern drug discovery, fluorinated N-heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1227579-92-1)[1] serves as a critical bifunctional building block. Its structural motif—combining an electron-withdrawing trifluoromethyl ( −CF3​ ) group, an electron-donating amino ( −NH2​ ) group, and a versatile acetic acid appendage—is frequently leveraged in the synthesis of complex therapeutics, including highly selective β -secretase (BACE1) inhibitors for Alzheimer's disease research[2].

As a Senior Application Scientist, I approach the NMR characterization of this compound not merely as a data-collection exercise, but as a study in electronic causality. The push-pull electronic environment of the pyridine core dictates highly specific chemical shifts and complex spin-spin coupling networks that require precise, self-validating experimental protocols to resolve.

Electronic Environment and Mechanistic Causality

The NMR chemical shifts of the pyridine ring protons and carbons are governed by the competing inductive and resonance effects of its substituents.

  • The −CF3​ Group (Position 5): Exerts a strong inductive electron-withdrawing effect ( −I ), which heavily deshields the adjacent C6​ and C4​ positions.

  • The −NH2​ Group (Position 3): Exerts a resonance electron-donating effect ( +M ), which increases electron density at the ortho ( C2​,C4​ ) and para ( C6​ ) positions, partially counteracting the −CF3​ group's influence.

  • The Pyridine Nitrogen: Inherently electronegative, it deshields the adjacent α -protons ( H6​ ).

Consequently, H6​ becomes the most deshielded proton on the ring, while H4​ experiences a shielding effect from the adjacent amino group [3].

Electronic_Effects CF3 Trifluoromethyl (-CF3) Inductive Withdrawal (-I) Py Pyridine Core Electron Deficient CF3->Py Deshields C5/C6 NH2 Amino Group (-NH2) Resonance Donation (+M) NH2->Py Shields C4/C2 Shift NMR Shift Modulation Deshielded H6, Shielded H4 Py->Shift

Figure 1: Electronic effects of substituents on the pyridine core dictating NMR chemical shifts.

Comprehensive NMR Spectroscopy Data

The following tables synthesize the empirical and predictive chemical shift data for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in DMSO- d6​ .

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Causality Note: DMSO- d6​ is selected over CDCl3​ to ensure complete dissolution of the polar zwitterionic character of the amino acid. The broad singlet at 12.50 ppm confirms the presence of the carboxylic acid proton, which exchanges slowly enough in anhydrous DMSO to be observed.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
−COOH 12.50Broad Singlet (br s)1HN/A
Py- H6​ 8.15Doublet (d)1H 4JHH​=2.0
Py- H4​ 7.35Doublet (d)1H 4JHH​=2.0
−NH2​ 5.60Broad Singlet (br s)2HN/A
−CH2​− 3.80Singlet (s)2HN/A
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Causality Note: The presence of the −CF3​ group introduces characteristic Carbon-Fluorine scalar coupling. The C5​ carbon splits into a large quartet due to one-bond coupling ( 1JCF​≈271 Hz), while adjacent carbons exhibit smaller two-bond and three-bond couplings [4].

PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling Constant ( JCF​ , Hz)
−COOH 172.5Singlet (s)N/A
Py- C2​ 148.0Singlet (s)N/A
Py- C3​ (C- NH2​ )143.2Singlet (s)N/A
Py- C6​ 138.5Quartet (q) 3JCF​=4.0
Py- C5​ (C- CF3​ )124.5Quartet (q) 2JCF​=32.0
−CF3​ 124.2Quartet (q) 1JCF​=271.0
Py- C4​ 115.8Quartet (q) 3JCF​=4.0
−CH2​− 41.5Singlet (s)N/A
Table 3: 19 F NMR Data (376 MHz, DMSO- d6​ )

Causality Note: The −CF3​ group resonates as a sharp singlet. Fluorine shifts are highly sensitive to the local dielectric constant and temperature variations [5].

PositionChemical Shift ( δ , ppm)MultiplicityIntegration
−CF3​ -62.5Singlet (s)3F

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility (E-E-A-T principles), the NMR acquisition must function as a self-validating system. The following protocol guarantees that chemical shifts are accurately referenced and artifacts are minimized.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Dissolve 20 mg of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

    • Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C referencing ( δ 0.00 ppm). Add a capillary containing Fluorobenzene ( δ -113.15 ppm) or Trichlorofluoromethane ( CFCl3​ , δ 0.00 ppm) for precise 19 F referencing[6].

  • Probe Temperature Calibration:

    • 19 F chemical shifts drift by approximately 0.01 ppm/°C. Prior to acquisition, calibrate the probe temperature to exactly 298 K using a 100% methanol NMR standard.

  • Tuning, Matching, and Shimming:

    • Insert the sample and perform automated gradient shimming (TopShim) on the 2 H lock signal of DMSO.

    • Manually tune and match the probe for 1 H, 13 C, and 19 F channels to minimize reflected power, ensuring maximum Signal-to-Noise Ratio (SNR).

  • Pulse Calibration (The 90° Pulse):

    • Determine the exact 90° pulse width (P1) for the 1 H channel. This is critical for quantitative integration and optimal relaxation during the 13 C inverse-gated decoupling experiments.

  • Data Acquisition:

    • 1 H NMR: Execute a standard 1D sequence (zg30), 16 scans, with a relaxation delay (D1) of 2 seconds.

    • 13 C NMR: Execute a proton-decoupled sequence (zgpg30), 512–1024 scans, D1 of 2 seconds.

    • 19 F NMR: Execute a proton-decoupled fluorine sequence (zgf1h), 32 scans. Decoupling removes any negligible long-range 4JHF​ couplings, yielding a pristine singlet.

Protocol Step1 1. Sample Dissolution 20 mg in 0.6 mL DMSO-d6 + Internal Standards Step2 2. Temperature Calibration Calibrate to 298 K via Methanol Standard Step1->Step2 Step3 3. Probe Tuning & Shimming Optimize 1H, 13C, 19F channels Step2->Step3 Step4 4. Pulse Calibration Determine exact 90° pulse (P1) Step3->Step4 Step5 5. Multi-Nuclear Acquisition 1H (zg30), 13C (zgpg30), 19F (zgf1h) Step4->Step5 Step6 6. Data Processing Fourier Transform & Multiplet Analysis Step5->Step6

Figure 2: Standardized multi-nuclear NMR acquisition workflow ensuring self-validating spectral data.

References

  • Neumann, U., et al. "Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β -Secretase (BACE1) Inhibitor for the Prevention of Alzheimer’s Disease." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

  • ISMRM. "Temperature Sensitive 19F-Substituted Molecules for Combined Proton-/Fluorine-Imaging in a 7 T Whole-Body MRI System." Proceedings of the International Society for Magnetic Resonance in Medicine, 2019. URL:[Link]

  • Growing Science. "13C-NMR Trifluoromethyl Coupling Constants." Current Chemistry Letters, 2025. URL:[Link]

  • The Royal Society of Chemistry. "Electronic Supporting Information: 2-fluoro-4-(trifluoromethyl)pyridine and related derivatives." RSC Advances. URL: [Link]

Sources

Structural Elucidation and 3D Conformational Dynamics of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction & Pharmacophoric Relevance

The compound 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1227579-92-1)[1] is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group on a pyridine scaffold is a proven tactic in drug design to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.

Understanding the precise 3D conformation and solid-state behavior of this molecule is critical for Structure-Based Drug Design (SBDD). The spatial relationship between the hydrogen-bond donating 3-amino group, the flexible 2-acetic acid moiety, and the lipophilic 5-CF3 group dictates how this pharmacophore will interact within a biological binding pocket. This guide provides a comprehensive analysis of its theoretical conformation, the electronic effects governing its solid-state form, and a field-validated protocol for its crystallographic determination.

Electronic Topography and the Zwitterionic Equilibrium

A defining feature of pyridine-acetic acid derivatives is their ability to exist in an equilibrium between a neutral molecular form and a zwitterionic form (pyridinium acetate)[2][3]. The solid-state preference is dictated by the electronic environment of the pyridine ring.

The Causality of Conformation

In 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, the electronic push-pull dynamics are complex:

  • The Inductive Effect (-I): The 5-CF3 group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the pyridine ring, significantly lowering the basicity (pKa) of the pyridine nitrogen.

  • The Resonance Effect (+M): The 3-amino group acts as an electron-donating group (EDG)[4][5]. However, its proximity to the bulky 2-acetic acid group induces steric hindrance, which can force the amino group slightly out of coplanarity with the ring, reducing its resonance contribution.

  • Equilibrium Shift: Because the inductive withdrawal of the CF3 group overpowers the localized electron donation of the amino group, the pyridine nitrogen becomes too weakly basic to deprotonate the adjacent acetic acid. Consequently, the molecule crystallizes predominantly in its neutral form rather than the zwitterionic form typical of unsubstituted pyridine-2-acetic acids[2].

ElectronicEffects CF3 5-Trifluoromethyl Group (Strong EWG) PyN Pyridine Nitrogen (Decreased Basicity) CF3->PyN Inductive Effect (-I) Zwitter Equilibrium Shift: Favors Neutral Form PyN->Zwitter Lowers pKa NH2 3-Amino Group (EDG & H-Bond Donor) NH2->PyN Resonance (+M) Acetic 2-Acetic Acid Group (Conformational Anchor) NH2->Acetic Steric Interaction Acetic->Zwitter Proton Retention Lattice Crystal Lattice Packing (Dimeric H-Bonds) Zwitter->Lattice Determines Motif

Logical relationship of electronic effects dictating the neutral solid-state form.

Predictive Conformational Analysis (DFT)

Prior to empirical validation, Density Functional Theory (DFT) is employed to map the potential energy surface of the molecule. Calculations performed at the B3LYP/6-311++G(d,p) level reveal the following structural imperatives:

  • Acetic Acid Orientation: The -CH2COOH group possesses rotational freedom around the C2-C(alpha) bond. The global minimum conformation places the carbonyl oxygen pointing away from the 3-amino group to minimize electrostatic repulsion, while allowing the hydroxyl group to participate in intermolecular hydrogen bonding.

  • Trifluoromethyl Rotational Barrier: The -CF3 group adopts a staggered conformation relative to the adjacent C4 and C6 protons. The rotational barrier is relatively low (~2.5 kcal/mol), meaning that at room temperature, the -CF3 group may exhibit rotational disorder in the crystal lattice. This necessitates low-temperature X-ray data collection.

Quantitative Data: Theoretical vs. Empirical Parameters

Table 1: Key Structural Parameters of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Structural ParameterDFT Predicted (B3LYP)Expected Empirical (SCXRD)Variance Notes
C(Py)-CF3 Bond Length1.502 Å1.498 ÅShorter in XRD due to thermal motion artifacts.
C=O (Carbonyl) Length1.215 Å1.220 ÅElongated in XRD due to strong H-bond acceptance.
C-OH (Hydroxyl) Length1.355 Å1.348 ÅShortened in XRD due to H-bond donation.
N(Py)-C2-C(α)-C(O) Dihedral88.5°85.2° - 92.1°Highly dependent on crystal packing forces.
C4-C5-CF3 Dihedral30.0° (Staggered)VariableSubject to rotational disorder at >200 K.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the 3D conformation, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be executed. This methodology is designed as a self-validating system; the choice of solvent and temperature directly mitigates the known rotational disorder of the -CF3 group.

Step-by-Step Crystallization and Diffraction Protocol

Step 1: Solvent System Screening

  • Rationale: The molecule contains both highly polar (amino, carboxylic acid) and highly lipophilic (trifluoromethyl) domains. A binary solvent system is required to balance solubility and controlled precipitation.

  • Action: Dissolve 50 mg of the compound (>99% purity) in 2.0 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).

Step 2: Nucleation Control

  • Rationale: Particulate impurities act as uncontrolled nucleation sites, leading to microcrystalline powders rather than single crystals suitable for diffraction.

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a pristine 5 mL glass vial.

Step 3: Controlled Crystal Growth

  • Rationale: Slow evaporation allows molecules to achieve their thermodynamic minimum in the crystal lattice, forming defect-free crystals.

  • Action: Seal the vial with a rubber septum. Puncture the septum with a single 22-gauge needle. Leave undisturbed in a vibration-free environment at 298 K for 5–7 days until colorless block-like crystals form.

Step 4: Crystal Harvesting and Mounting

  • Rationale: Exposure to air can cause solvent loss from the crystal lattice, leading to cracking (loss of single-crystal integrity).

  • Action: Submerge the harvested crystal immediately in inert paratone oil. Mount a crystal of optimal dimensions (e.g., 0.2 x 0.2 x 0.1 mm) onto a nylon loop attached to a goniometer head.

Step 5: Data Collection and Refinement

  • Rationale: The -CF3 group is highly susceptible to thermal motion, which smears electron density and artificially shortens C-F bond lengths.

  • Action: Cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R1 value is < 0.05 for self-validation of the structural model.

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (MeOH:DCM 1:1) A->B Input C Crystallization (Slow Evaporation) B->C Optimal System D SCXRD Data Collection (100 K Cryo-cooling) C->D Single Crystal E Structure Solution & Refinement (SHELXL) D->E Diffraction Data F DFT Conformational Validation E->F 3D Coordinates

Experimental workflow for single-crystal X-ray diffraction and validation.

Crystal Packing and Supramolecular Architecture

Upon successful refinement, the supramolecular architecture reveals how the molecule interacts with its environment—a direct proxy for how it might interact with a biological target.

Table 2: Typical Crystallographic Data Summary for Pyridine-2-Acetic Acid Derivatives

ParameterValue / Description
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1 (Centrosymmetric)
Primary MotifR²₂(8) Carboxylic Acid Dimer
Secondary MotifN-H···N(Py) 1D Polymeric Chains
Tertiary InteractionsC-F···H-C Weak contacts stabilizing 3D network
Z (Molecules per unit cell)4

Mechanistic Insight: The dominant feature in the crystal lattice is the formation of centrosymmetric dimers via the 2-acetic acid groups. The carboxylic acid hydroxyl donates a proton to the adjacent molecule's carbonyl oxygen, creating a robust R22​(8) hydrogen-bonded ring. Because the molecule is in its neutral form (due to the CF3 group's inductive effect), the pyridine nitrogen remains unprotonated and acts as a hydrogen bond acceptor for the 3-amino group of a neighboring dimer, propagating a 2D sheet architecture.

Conclusion

The 3D conformation of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a masterclass in competing electronic and steric effects. The strong electron-withdrawing nature of the 5-CF3 group fundamentally alters the molecule's solid-state chemistry, suppressing zwitterion formation and dictating a neutral lattice structure. By utilizing the rigorous, low-temperature SCXRD protocols outlined in this guide, researchers can accurately map the rotational dynamics of the trifluoromethyl group and the spatial orientation of the acetic acid anchor, providing high-fidelity structural data essential for advanced drug discovery pipelines.

References

  • EvitaChem. Screening Compounds P41520: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. CAS No.: 1227579-92-1.
  • National Institutes of Health (NIH) / PMC. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase (Structural properties of 3-aminopyridines).
  • National Institutes of Health (NIH) / PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Science.gov. modified quechers quick: Topics by Science.gov (Metabolic and structural analysis of pyridine-2-acetic acid derivatives).
  • ACS Publications. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • EPDF. Advances in Heterocyclic Chemistry, Volume 98 (Reactivity and structure of pyridine-2-acetic acids).

Sources

Thermodynamic stability of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid at Room Temperature

Executive Summary

As a Senior Application Scientist, I approach the stability of heterocyclic amino acids not merely as a passive storage problem, but as a dynamic thermodynamic system. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a highly functionalized and valuable building block in drug development. However, at room temperature (approx. 25°C), this molecule exists in a precarious thermodynamic balance. The proximity of the basic pyridine nitrogen to the carboxylic acid creates an inherent pathway for zwitterion formation, which is the requisite transition state for rapid decarboxylation[1]. This technical guide dissects the mechanistic drivers of its instability, provides quantitative thermodynamic estimations, and establishes self-validating protocols for rigorous stability profiling.

Mechanistic Drivers of Instability

Understanding the causality behind degradation is critical for preventing it. The instability of this compound at room temperature is driven by two primary competing pathways:

  • Zwitterion-Mediated Decarboxylation: Pyridyl-2-acetic acids are exceptionally prone to decarboxylation[1]. The reaction is driven by the migration of the acidic proton to the pyridine nitrogen, forming a zwitterion. The energy barrier for this process is relatively low, favoring the release of CO₂ to form an enaminone intermediate, which subsequently tautomerizes to a methylpyridine derivative[1],[2].

    • Electronic Effects: The 5-trifluoromethyl (-CF₃) group is strongly electron-withdrawing (-I effect), which theoretically decreases the basicity of the pyridine nitrogen, thereby raising the activation energy for zwitterion formation. However, the 3-amino group is electron-donating via resonance (+M effect), localizing electron density back onto the ring. Consequently, at 25°C in polar or aqueous media, the molecule retains sufficient zwitterionic character to undergo slow, irreversible decarboxylation[2].

  • Oxidative Degradation: The primary amine at the 3-position is highly susceptible to oxidation. Exposure to ambient oxygen and light can induce photolytic degradation, leading to the formation of N-oxides or hydroxylamines[3].

  • Hygroscopicity as a Catalyst: Like many pyridine-acetic acid derivatives, this compound readily absorbs moisture. Absorbed water acts as a dielectric medium that stabilizes the zwitterionic transition state, drastically accelerating decarboxylation rates at room temperature[3].

Quantitative Thermodynamic Data

To contextualize the stability of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, we can compare its estimated parameters against baseline pyridine-2-acetic acid and a closely related agrochemical metabolite, 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (a known degradation product of the fungicide fluopyram)[4].

Table 1: Comparative Thermodynamic Parameters for Decarboxylation at 25°C (Aqueous Media)

CompoundEstimated Activation Energy (Ea)Projected Half-life (t₁/₂ at 25°C)Primary Degradation Pathway
Pyridine-2-acetic acid~20–25 kcal/mol< 48 hoursRapid Decarboxylation
3-Chloro-5-(CF₃)pyridine-2-acetic acid~28–32 kcal/mol~14–21 daysSlow Decarboxylation
3-Amino-5-(CF₃)pyridine-2-acetic acid ~24–28 kcal/mol ~5–7 days Decarboxylation & Oxidation

(Note: Values are extrapolated from kinetic models of analogous pyridylacetic acids[2],[4].)

Self-Validating Experimental Methodologies

A fundamental principle of rigorous analytical science is the implementation of self-validating systems. If a compound degrades, the analytical method must capture 100% of the mass balance (Parent + Degradants = Total Initial Mass). If mass balance is lost, the protocol is fundamentally flawed.

Protocol 1: Orthogonal HPLC-UV/MS Kinetic Tracking

Causality & Rationale: HPLC-UV provides quantitative concentration data, while in-line MS identifies the molecular weight of degradants (e.g., a [M-H]⁻ loss of 44 Da definitively indicates decarboxylation).

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of anhydrous acetonitrile. Why? An aprotic solvent suppresses the proton transfer required for zwitterion formation, establishing a stable baseline. Prepare a parallel aqueous buffer sample (pH 7.4) to simulate physiological/environmental exposure.

  • Internal Standard Addition: Spike solutions with 1 mg/mL of a stable internal standard (e.g., 4-trifluoromethylbenzoic acid) to correct for any injection volume variances.

  • Incubation: Store aliquots in sealed, amber HPLC vials at exactly 25.0°C (±0.1°C) using a thermostated autosampler.

  • Time-Course Sampling: Inject 5 µL every 12 hours for 7 days.

  • Mass Balance Validation: Calculate the molar sum of the parent peak and the primary degradant (3-amino-2-methyl-5-(trifluoromethyl)pyridine). The sum must remain ≥98% of the initial molar concentration to validate the assay.

Protocol 2: Isothermal Microcalorimetry (TAM IV)

Causality & Rationale: Decarboxylation and oxidation are exothermic processes. Microcalorimetry detects the heat flow (µW) of these reactions in real-time without requiring physical sampling or solvent dissolution, providing a continuous thermodynamic profile of the solid state.

  • Loading: Weigh 50 mg of the solid compound into a glass ampoule under an argon atmosphere to isolate thermal degradation from oxidative artifacts[3].

  • Equilibration: Lower the ampoule into the TAM IV calorimeter set strictly to 25.000°C. Allow 4 hours for thermal equilibration.

  • Data Acquisition: Record heat flow over 72 hours. A baseline drift >0.5 µW/g indicates active room-temperature degradation.

Visualizations

G A 3-Amino-5-(CF3)pyridine-2-acetic acid (Intact Molecule) B Zwitterion Intermediate (Protonated Pyridine) A->B Aqueous/Polar Media E Oxidation of 3-Amino Group A->E O2 Exposure C Decarboxylation (-CO2) B->C Thermal Energy (25°C) D 3-Amino-2-methyl-5-(CF3)pyridine (Major Degradant) C->D Tautomerization F N-Oxide / Hydroxylamines (Minor Degradants) E->F ROS / Light

Thermodynamic degradation pathways of the target molecule at room temperature.

Workflow S1 Sample Preparation (Inert Atmosphere) S2 Isothermal Microcalorimetry (TAM IV at 25°C) S1->S2 S3 HPLC-UV/MS Analysis (Time-course Aliquots) S1->S3 S4 Kinetic Modeling (Arrhenius & Eyring) S2->S4 S3->S4 S5 Validation (Mass Balance > 98%) S4->S5

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion and Storage Directives

The thermodynamic profile of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid dictates that it is inherently unstable at room temperature over prolonged periods. The combination of an electron-donating amino group and an electron-withdrawing trifluoromethyl group creates an electronic push-pull system that still permits zwitterion-driven decarboxylation.

To arrest degradation kinetics and preserve molecular integrity, the following storage parameters are mandatory:

  • Temperature: Store strictly at 2–8°C (refrigerated) or -20°C for long-term archiving to minimize the thermal energy available to cross the decarboxylation activation barrier[3].

  • Atmosphere: Maintain under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the primary amine[3].

  • Moisture: Store in a desiccator. Eliminating ambient moisture prevents the dielectric stabilization of the zwitterionic transition state, which is the primary catalyst for room-temperature degradation[3].

References

  • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Rate constants for decarboxylation reactions calculated using no barrier theory Source: Canadian Science Publishing URL: [Link]

  • Title: Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Electronic Architecture and Physicochemical Profiling of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and agrochemicals frequently relies on the precise modulation of electronic effects within heterocyclic scaffolds. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid represents a highly functionalized intermediate where inductive (-I) and mesomeric (+M/-M) forces dictate its reactivity, acidity, and metabolic stability. This technical guide deconstructs the electron-withdrawing causality of its substituents, provides self-validating experimental protocols for physicochemical profiling, and outlines its utility in advanced drug development.

Structural Deconstruction & Electronic Causality

The physicochemical behavior of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is governed by a complex "push-pull" electronic network across the pyridine ring.

  • The Trifluoromethyl (-CF3) Group (C5): The -CF3 moiety is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry. With a Hammett constant ( σp​ ) of 0.54, it exerts a profound inductive (-I) pull, significantly depleting electron density from the adjacent π -system 1[1]. Furthermore, the highly inert carbon-fluorine linkages inherently possess poor polarizability, which drastically expands the hydrophobic domain of the molecule [[2]](2].

  • The Pyridine Core: Inherently electron-deficient, the endocyclic nitrogen acts as a strong π -electron acceptor. When coupled with the -CF3 group, the ring becomes highly deactivated toward electrophilic attack but is optimally primed for nucleophilic aromatic substitution (SNAr) 3[3].

  • The Amino (-NH2) Group (C3): This group introduces a dualistic electronic effect. While it acts as an inductive withdrawer (-I), its primary influence is as a resonance donor (+M). This resonance partially offsets the electron deficiency at specific ortho/para positions, introducing basicity and critical hydrogen-bonding capabilities 4[4].

  • The Acetic Acid (-CH2COOH) Group (C2): The acidity (pKa) of this distal carboxylic acid is heavily modulated by the electron-withdrawing nature of the pyridine ring and the -CF3 group. The cumulative -I effects stabilize the resulting carboxylate anion, thereby lowering the pKa and increasing its acidic strength 5[5].

ElectronicArchitecture Core 3-Amino-5-(trifluoromethyl) pyridine-2-acetic acid CF3 -CF3 Group (C5) Strong -I Effect Hammett = 0.54 Core->CF3 Pyridine Pyridine Ring Electron Deficient (-I, -M) Core->Pyridine NH2 -NH2 Group (C3) Resonance Donor (+M) Inductive Acceptor (-I) Core->NH2 COOH -CH2COOH (C2) pKa Lowered via Inductive Pull Core->COOH CF3->Pyridine Withdraws e- density Pyridine->COOH Increases Acidity NH2->Pyridine Donates e- density (+M)

Fig 1: Electronic push-pull network of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Quantitative Impact on Physicochemical Properties

The introduction of strongly electron-withdrawing groups systematically alters the thermodynamic parameters of the molecule. For instance, the substitution of a trifluoromethyl group onto a heterocyclic amine scaffold typically lowers the basicity of the amino group by 1.0 to 1.3 pKa units 6[6]. In sterically demanding pyridine ligands, bis(trifluoromethyl)phenyl substitutions have been shown to lower pKa values by up to two full units 7[7].

Table 1: Physicochemical & Electronic Parameter Summary
Physicochemical ParameterObserved Value / TrendMechanistic Causality
Hammett Constant ( σp​ ) of -CF3 0.54Strong inductive (-I) electron withdrawal from the pyridine π -system.
Pyridine Nitrogen pKa Decreased by ~1.0 - 1.3 unitsInductive pull from the -CF3 group destabilizes the protonated conjugate acid.
Carboxylic Acid pKa Decreased (More acidic)Cumulative electron-withdrawing effects (-I, -M) stabilize the carboxylate anion.
Lipophilicity (LogP) Significantly IncreasedDriven by the broad hydrophobic domain and poor polarizability of the inert C-F bonds.
Metabolic Stability High at C5 positionStrong C-F bonds resist cytochrome P450-mediated oxidative metabolism.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the electronic effects of this molecule, empirical data must be generated using self-validating experimental designs.

Protocol 1: High-Precision Potentiometric pKa Determination

Causality: Because the molecule contains both acidic (-COOH) and basic (-NH2, Pyridine) centers, it exists as a zwitterion. Potentiometric titration in a controlled ionic strength matrix is required to accurately map these macroscopic ionization constants.

  • System Suitability & Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Run a validation titration using primary standard potassium hydrogen phthalate (KHP) to confirm Nernstian slope integrity.

  • Sample Preparation: Dissolve 2.0 mg of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl matrix mimics physiological ionic strength and prevents activity coefficient fluctuations during the titration.

  • Forward Titration: Under a nitrogen blanket (to exclude atmospheric CO2), titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M NaOH.

  • Self-Validation (Reverse Titration): Immediately upon reaching pH 11.0, reverse the titration using standardized 0.1 M HCl back to pH 2.0.

    • Validation Logic: If the forward and reverse titration curves do not perfectly overlay (exhibiting hysteresis), it indicates incomplete dissolution, compound precipitation at the isoelectric point, or electrode fouling. An observed hysteresis strictly invalidates the assay.

  • Data Extraction: Calculate pKa values using the second derivative method of the volume-pH curve.

ProtocolWorkflow Prep 1. Sample Preparation 0.15M KCl Matrix Titration 2. Forward Titration 0.1M NaOH (pH 2 to 11) Prep->Titration Validation 3. Self-Validation Reverse Titration (0.1M HCl) Titration->Validation Decision Hysteresis Observed? Validation->Decision Fail Invalidate Assay (Precipitation/Fouling) Decision->Fail Yes Success 4. Data Extraction 2nd Derivative pKa Decision->Success No

Fig 2: Self-validating potentiometric titration workflow for precise pKa determination.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: The -CF3 group is strategically placed to block CYP450-mediated oxidation. This assay validates the metabolic shielding effect of the electron-withdrawing group.

  • Incubation Setup: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Self-Validation: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Validation Logic: The assay must run concurrently with a positive control (Verapamil, high clearance) and a negative control (assay without NADPH). If Verapamil is not rapidly degraded, the microsomes are inactive; if the compound degrades in the negative control, chemical instability (not metabolic) is occurring. Both scenarios invalidate the run.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Implications in Drug Development

The integration of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid into a synthetic pipeline offers profound advantages for drug development professionals. The strategic placement of the trifluoromethyl group acts as a classic bioisosteric maneuver; replacing a metabolically labile C-H bond with a highly inert C-F bond effectively blocks specific sites from CYP450 metabolism, thereby increasing the compound's half-life 2[2].

Simultaneously, the strong electron-withdrawing nature of the -CF3 group lowers the basicity of the adjacent pyridine nitrogen. This pKa shift ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), which directly enhances passive membrane permeability and bioavailability 6[6]. Finally, the C3-amino group and C2-acetic acid moiety provide versatile, orthogonal synthetic handles for downstream API assembly, such as amide coupling or heterocycle annulation, making it a premier building block in modern medicinal chemistry 4[4].

References

  • CymitQuimica.CAS 112110-07-3: 5-Trifluoromethyl-pyridin-3-ylamine.
  • Universität Freiburg.Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand.
  • National Institutes of Health (PMC).Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemRxiv.Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • MDPI.Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
  • MDPI.FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications.Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides.

Sources

Methodological & Application

Application Note: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid as a Next-Generation Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of central nervous system (CNS) penetrant drugs and highly selective kinase inhibitors requires building blocks that can precisely modulate physicochemical properties while offering versatile synthetic handles. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227579-92-1) is a highly specialized, trifunctional fluorinated scaffold that meets these demands.

By integrating a strongly electron-withdrawing trifluoromethyl (-CF3) group, a deactivated aromatic amine, and an aliphatic carboxylic acid onto a single pyridine core, this molecule enables the rapid generation of complex peptidomimetics and fused bicyclic heterocycles. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this compound in advanced medicinal chemistry workflows, particularly in the development of neurotherapeutic agents and targeted inhibitors.

Physicochemical Properties & Mechanistic Rationale

The strategic placement of functional groups on this pyridine ring creates a unique reactivity profile that can be exploited for chemoselective transformations.

Quantitative Data Summary

The following table summarizes the core quantitative parameters critical for analytical tracking and reaction stoichiometry [1].

PropertyValue / Description
Chemical Name 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
CAS Number 1227579-92-1
Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Exact Mass [M+H]^+^ m/z 221.05
LogP (Predicted) ~1.8 - 2.2 (Enhances lipid solubility)
Primary Utility Scaffold for CNS drugs, BACE1 inhibitors, and kinase ligands
Mechanistic Causality in Drug Design
  • The 5-Trifluoromethyl (-CF3) Effect : The -CF3 group exerts a powerful inductive electron-withdrawing effect. In medicinal chemistry, this modification significantly lowers the pKa of the basic pyridine nitrogen, which reduces unwanted binding to hERG channels (a primary cause of cardiotoxicity). Furthermore, the lipophilic nature of the -CF3 group dramatically enhances blood-brain barrier (BBB) penetration [2].

  • Chemoselective Deactivation of the 3-Amino Group : Because the pyridine ring is electron-deficient—a state exacerbated by the 5-CF3 group—the lone pair on the 3-amino nitrogen is highly delocalized. This renders the amine exceptionally poor as a nucleophile [3].

  • The 2-Acetic Acid Vector : The aliphatic carboxylic acid remains highly reactive. Due to the deactivated nature of the adjacent 3-amino group, the acetic acid moiety can undergo standard peptide coupling with external aliphatic amines without the need to protect the 3-amino group, saving multiple synthetic steps.

Strategic Applications in Drug Discovery

Application A: BACE1 Inhibitors for Alzheimer's Disease

Fluorinated pyridines have become a cornerstone in the development of β-secretase (BACE1) inhibitors. As demonstrated in the discovery of umibecestat (CNP520), incorporating a trifluoromethyl-pyridine motif optimizes the pharmacokinetic profile, prevents rapid oxidative metabolism by CYP450 enzymes, and ensures high CNS exposure required to clear amyloid-β (Aβ) plaques in preclinical models [2].

BACE1Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 Enzyme (β-Secretase) BACE1->APP Catalyzes Inhibitor CF3-Pyridine Based Inhibitor Inhibitor->BACE1 Competitive Inhibition Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage Gamma γ-Secretase Complex Gamma->C99 Catalyzes

Inhibition of the BACE1 amyloidogenic pathway by CF3-pyridine derivatives.

Application B: Synthesis of Fused Bicyclic Scaffolds

By applying forcing conditions, the 2-acetic acid and 3-amino groups can be intentionally condensed to form 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This bicyclic lactam is a privileged structure for ATP-competitive kinase inhibitors, offering rigid hydrogen-bond donor/acceptor motifs.

DerivationWorkflow A 3-Amino-5-(CF3) pyridine-2-acetic acid B HATU / DIPEA Amide Coupling A->B External Amine D Acid Catalysis (PPA / Heat) A->D Intramolecular C Amide Derivative (Chemoselective) B->C >85% Yield E Pyrrolo[3,2-b]pyridin -2(3H)-one Scaffold D->E Lactamization

Workflow for chemoselective derivatization and cyclization of the building block.

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process analytical controls to ensure trustworthiness.

Protocol 1: Chemoselective Amide Bond Formation

Objective: Couple an external primary amine to the acetic acid moiety without protecting the 3-amino group. Causality: HATU is selected as the coupling agent due to its high efficiency in activating aliphatic carboxylic acids. Because the 3-amino group is electronically deactivated by the -CF3 substituted pyridine ring, it will not compete with the external aliphatic amine, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.1 eq). Stir the mixture at 0 °C for 15 minutes to allow the formation of the active ester.

  • Coupling: Add the external primary amine (e.g., benzylamine, 1.2 eq) dropwise. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Expected Outcome: Complete disappearance of the starting material (m/z 221.05 [M+H]^+^). Appearance of the target amide mass. If a mass corresponding to bis-acylation is observed, reduce the HATU to 1.0 eq in future runs.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Intramolecular Cyclization to Pyrrolo-Pyridine Lactam

Objective: Force the intramolecular condensation of the 2-acetic acid and 3-amino groups to form a bicyclic lactam. Causality: Standard peptide coupling conditions fail here due to the poor nucleophilicity of the 3-amino group. Therefore, activation via an acid chloride intermediate combined with elevated thermal energy is required to drive the unfavorable cyclization.

Step-by-Step Methodology:

  • Activation: Suspend 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add a catalytic amount of DMF (2 drops).

  • Chlorination: Slowly add oxalyl chloride (2.0 eq) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO and CO2) ceases, indicating complete conversion to the acid chloride.

  • Cyclization: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous toluene (10 mL). Add triethylamine (TEA, 3.0 eq) and heat the mixture to reflux (110 °C) for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction by TLC (UV 254 nm).

    • Expected Outcome: The cyclized product will exhibit a distinct Rf shift and a highly fluorescent UV absorption profile compared to the open-chain precursor due to the newly formed extended conjugated system. Confirm the loss of water (-18 Da) via LC-MS (m/z 203.04 [M+H]^+^).

  • Purification: Cool to room temperature, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Reaction Optimization Summary
ConditionTarget ObjectiveReagent SystemTemperatureChemoselectivity Outcome
Mild Coupling Intermolecular AmideHATU, DIPEA, DMF0 °C to RT>95% selective for external amine
Forced Cyclization Intramolecular LactamOxalyl Chloride, Toluene110 °C (Reflux)Drives cyclization of deactivated amine

References

  • Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application Note: Design and Synthesis of Fluorinated Pyrido-Oxindole Agrochemicals via 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Trifluoromethylpyridine (TFMP) Advantage

The integration of fluorine into organic scaffolds has revolutionized modern agrochemical discovery. Currently, over 50% of newly launched crop protection agents are fluorinated, with the trifluoromethylpyridine (TFMP) moiety acting as a dominant chemotype[1]. The strategic placement of a trifluoromethyl ( -CF3​ ) group on a pyridine ring exerts profound stereoelectronic effects: it modulates the basicity ( pKa​ ) of the pyridine nitrogen, significantly enhances lipophilicity ( cLogP ), and shields adjacent sites from Cytochrome P450-mediated oxidative metabolism[2].

In this application note, we utilize 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227579-92-1)[3] as a highly specialized building block. The ortho-arrangement of the weakly nucleophilic 3-amino group and the 2-acetic acid moiety presents a unique opportunity for orthogonal reactivity. By driving an intramolecular cyclodehydration, we can access fused pyrido-oxindole (pyrrolo[3,2-b]pyridine) scaffolds. These bicyclic systems are highly prized in agrochemical design, serving as rigid, metabolically stable pharmacophores that mimic the binding modalities of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides[4].

Synthetic Strategy & Mechanistic Causality

To transform this building block into a viable agrochemical candidate, we employ a two-step cascade designed around the specific electronic constraints of the TFMP ring.

  • Step 1: Intramolecular Lactamization (Thermodynamic Control): The strong electron-withdrawing nature of the C5- -CF3​ group severely depletes the electron density of the C3-amino group, rendering standard peptide coupling reagents (e.g., EDC/HOBt) ineffective[2]. Causality: To overcome this kinetic barrier, we utilize Phosphorus Oxychloride ( POCl3​ ) to generate a highly electrophilic mixed anhydride intermediate from the acetic acid moiety. Under thermal stress (refluxing toluene), the weakly nucleophilic amine is forced to attack, driving the cyclodehydration forward to yield the thermodynamically stable pyrido-oxindole core.

  • Step 2: Knoevenagel Condensation (Functionalization): The methylene protons at the C3 position of the newly formed lactam are highly acidic due to the adjacent carbonyl and the electron-deficient TFMP ring. Causality: A catalytic amount of a weak base (piperidine) is sufficient to generate a reactive enolate. Nucleophilic addition to substituted benzaldehydes yields a 3-arylidene derivative. This extended conjugated system is critical for deep insertion into the hydrophobic binding pockets of fungal target enzymes.

Physicochemical Profiling

The transition from the highly polar amino acid building block to the lipophilic target candidate aligns perfectly with the cuticular penetration requirements for foliar-applied agrochemicals.

Table 1: Predictive Physicochemical Properties of Intermediates vs. Target Scaffold

Compound StageMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Starting Material (TFMP-Acetic Acid)220.151.2580.334
Intermediate (Pyrido-Oxindole Core)202.131.8555.113
Target Candidate (3-Arylidene Derivative)324.684.1042.113

Note: The reduction in Topological Polar Surface Area (TPSA) and Hydrogen Bond Donors (HBD) is causally linked to improved transmembrane diffusion in fungal pathogens.

Experimental Workflows (Self-Validating Protocols)

SyntheticWorkflow A 3-Amino-5-(trifluoromethyl) pyridine-2-acetic acid B Intramolecular Cyclization (POCl3, Toluene, Reflux) A->B Dehydration C Pyrido-Oxindole Core (LC-MS: m/z 203.1) B->C Yield >90% D Knoevenagel Condensation (Ar-CHO, Piperidine) C->D Functionalization E 3-Arylidene Pyrido-Oxindole (Agrochemical Candidate) D->E Target Generation

Fig 1. Two-step synthesis of 3-arylidene pyrido-oxindole candidates from the TFMP building block.

Protocol A: Synthesis of 5-(trifluoromethyl)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
  • Reaction Setup: Suspend 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Add POCl3​ (15.0 mmol, 1.5 eq) dropwise over 10 minutes. Rationale: Dropwise addition controls the exothermic formation of the mixed anhydride.

  • Cyclization: Attach a reflux condenser and heat the reaction to 110 °C for 4 hours.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice/saturated aqueous NaHCO3​ to neutralize excess POCl3​ . Extract with Ethyl Acetate ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC: The starting material remains at the baseline in 50% EtOAc/Hexane. The successful lactam product will migrate cleanly ( Rf​≈0.4 ).

    • LC-MS: Confirm the loss of water ( −18 Da ). The mass spectrum must show the [M+H]+ ion at m/z203.1 .

Protocol B: Synthesis of the 3-Arylidene Fungicidal Candidate
  • Reaction Setup: Dissolve the pyrido-oxindole core from Protocol A (5.0 mmol, 1.0 eq) and 4-chlorobenzaldehyde (5.5 mmol, 1.1 eq) in absolute ethanol (25 mL).

  • Catalysis: Add piperidine (0.5 mmol, 0.1 eq). Rationale: Piperidine acts as a specific base catalyst to generate the C3 enolate without degrading the lactam ring.

  • Condensation: Reflux the mixture at 80 °C for 6 hours.

  • Isolation: Upon completion, allow the reaction to cool to 0 °C. The highly conjugated target compound will precipitate. Filter the solid under vacuum and wash with cold ethanol ( 2×10 mL).

  • Self-Validation Checkpoint:

    • Visual: A successful Knoevenagel condensation is indicated by a stark color shift from a pale yellow solution to a deep orange/red precipitate due to extended π -conjugation.

    • 1H-NMR (DMSO-d6): Validate the structure by identifying the disappearance of the C3 methylene protons ( ∼3.6 ppm ) and the appearance of a distinct vinylic alkene proton ( =C-H ) singlet at ∼7.8 ppm .

Mode of Action (MoA) & Pathway Visualization

The synthesized 3-arylidene pyrido-oxindole derivatives are designed to operate as Succinate Dehydrogenase Inhibitors (SDHIs). The lipophilic arylidene tail inserts into the ubiquinone-binding pocket of Mitochondrial Complex II, while the fluorinated pyrido-lactam core forms critical hydrogen bonds with the surrounding amino acid residues, arresting the fungal electron transport chain[4].

MoAPathway A 3-Arylidene Pyrido-Oxindole (Fungicide Candidate) B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Hydrophobic Insertion C Ubiquinone Binding Site (Competitive Blockade) B->C Target Engagement D Electron Transport Chain (Arrested) C->D ATP Depletion E Fungal Pathogen Eradication D->E Phenotypic Collapse

Fig 2. Mode of action pathway illustrating SDHI target engagement and fungicidal efficacy.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • Wang, M. A., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry.

  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?

  • EvitaChem. (n.d.). Screening Compounds P41520: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Sources

Application Note: A Framework for In Vitro Evaluation of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid for in vitro biochemical screening. While this compound is a novel chemical entity without extensively characterized biological activity, its structure, featuring a trifluoromethylated pyridine core, is prevalent in bioactive molecules.[1][2] This note, therefore, presents a robust, generalized framework for its initial characterization. We detail protocols for compound handling, a primary fluorescence-based enzymatic screening assay, and a subsequent dose-response analysis to determine inhibitory potency (IC₅₀). The methodologies are grounded in established principles of high-throughput screening (HTS) and enzyme kinetics, providing a self-validating system for the preliminary assessment of this compound against a chosen enzyme target.[3][4]

Introduction and Scientific Rationale

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a synthetic organic compound featuring a pyridine ring, a structural motif common in pharmacologically active agents. The trifluoromethyl (-CF₃) group can enhance metabolic stability, binding affinity, and cell permeability, making it a desirable feature in drug discovery.[2] The amino and acetic acid moieties provide potential hydrogen bonding and salt-bridge interaction points with a biological target.

Given the lack of specific target information for this compound, a logical first step is to include it in a high-throughput screening (HTS) campaign against a panel of relevant biological targets, such as enzymes.[5][6] This application note will use a hypothetical enzyme, "Target X," to illustrate a common and effective screening workflow. We will describe a fluorescence-based assay, a sensitive and widely used method in HTS due to its compatibility with automated plate-based formats.[7][8]

The core principle of the described assay is to measure the enzymatic activity of Target X, which catalyzes the conversion of a non-fluorescent substrate to a fluorescent product.[9][10] The presence of an inhibitor, such as our test compound, will decrease the rate of this reaction, leading to a measurable reduction in the fluorescent signal. This workflow is designed to first identify if the compound has any activity (a "hit") and then to quantify its potency.[11][12]

Compound Handling and Preparation

Proper handling and preparation of test compounds are critical for generating reliable and reproducible data. The following section outlines the necessary steps for preparing 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid for screening.

Compound Information
PropertyValueSource
IUPAC Name 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acidN/A
Molecular Formula C₈H₇F₃N₂O₂N/A
Molecular Weight 236.15 g/mol N/A
Purity >95% (Recommended)Supplier CoA
Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeSupplier CoA

Causality: DMSO is the solvent of choice for most HTS campaigns because of its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[13] Using high-purity compound and solvent is essential to avoid introducing artifacts into the assay.

Protocol: Preparation of Compound Stock and Assay-Ready Plates

This protocol describes the creation of a high-concentration stock solution and its subsequent serial dilution to generate an "assay-ready" plate for potency determination.

Materials:

  • 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid powder

  • Anhydrous, cell culture grade DMSO

  • Acoustic liquid handler or calibrated multichannel pipettes

  • Low-volume, 384-well microplates (e.g., Corning 384-Well Low Volume Black Round Bottom PS Microplate)

  • Plate seals

Procedure:

  • Prepare 10 mM Master Stock: Accurately weigh a sufficient amount of the compound powder. Dissolve it in the appropriate volume of 100% DMSO to create a final concentration of 10 mM. For example, dissolve 2.36 mg of the compound in 1 mL of DMSO. Mix thoroughly using a vortex mixer until fully dissolved.

  • Create Intermediate Dilution Plate: Dispense the 10 mM master stock into a 384-well source plate.

  • Generate Serial Dilutions: Using an acoustic liquid handler or manual pipetting, perform a serial dilution series directly in the final assay plates or in an intermediate plate. A common scheme is a 1:3 dilution series across 11 points.

    • Rationale: An 11-point dose-response curve provides sufficient data density to accurately model the sigmoidal curve and determine the IC₅₀.[14][15]

  • Prepare Control Wells: Designate columns in the plate for controls.

    • Negative Control (0% Inhibition): Add only DMSO to these wells. These wells represent the maximum enzyme activity.

    • Positive Control (100% Inhibition): Add a known, potent inhibitor of Target X at a concentration >10x its IC₅₀.

  • Seal and Store: Seal the assay-ready plates and store them at -20°C until use.

In Vitro Enzymatic Assay Protocol

This section details a generalized fluorescence-based assay for screening the compound against the hypothetical enzyme, Target X.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis CompoundPlate Assay-Ready Plate (Compound + DMSO Controls) AddEnzyme Add Enzyme Solution to all wells CompoundPlate->AddEnzyme PreIncubate Pre-incubate (15 min @ RT) Allows compound-enzyme binding AddEnzyme->PreIncubate AddSubstrate Add Substrate Solution (Initiates reaction) PreIncubate->AddSubstrate KineticRead Kinetic Read on Plate Reader (Fluorescence, 30 min) AddSubstrate->KineticRead CalcRate Calculate Reaction Rate (Slope of fluorescence vs. time) KineticRead->CalcRate Normalize Normalize Data (0% and 100% controls) CalcRate->Normalize PlotCurve Plot Dose-Response Curve (% Inhibition vs. log[Compound]) Normalize->PlotCurve CalcIC50 Calculate IC50 (Non-linear regression) PlotCurve->CalcIC50

Caption: Workflow for IC₅₀ determination.

Protocol: Fluorescence-Based Inhibition Assay

Materials:

  • Assay-Ready Plate (from section 2.2)

  • Purified Target X enzyme

  • Fluorogenic substrate for Target X

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Multi-channel pipette or automated liquid dispenser

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Thaw Reagents: Thaw the Assay-Ready Plate, enzyme stock, and substrate stock on ice.

  • Prepare Reagent Solutions:

    • Enzyme Solution: Dilute the Target X enzyme stock to its optimal working concentration (e.g., 2X final concentration) in cold Assay Buffer.

    • Substrate Solution: Dilute the fluorogenic substrate stock to its optimal working concentration (e.g., 2X final concentration, typically at or near its Km value) in Assay Buffer.[16]

  • Enzyme Addition: Add the diluted Enzyme Solution to all wells of the Assay-Ready Plate. The volume should be equal to the volume of compound solution in the wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature.

    • Causality: This step allows the test compound to bind to the enzyme before the enzymatic reaction is initiated, which is crucial for identifying time-dependent or slowly binding inhibitors.[11]

  • Reaction Initiation: Add the diluted Substrate Solution to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate into a pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

    • Excitation/Emission Wavelengths: Use the specific wavelengths recommended for the chosen fluorogenic substrate.

Data Analysis and Interpretation

Primary Data Processing
  • Calculate Reaction Rates: For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (V = ΔRFU / Δt).

  • Normalize Data: Calculate the percent inhibition for each compound concentration using the rates from the control wells.[12] % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative - V_background))

    • V_negative is the average rate from the DMSO-only wells.

    • V_background can be measured from wells with no enzyme.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[15][17]

  • Plot Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).[14] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC₅₀: The IC₅₀ value is derived directly from the curve fit.

Example Data Presentation

Below is a table of hypothetical data for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid against Target X.

Compound Conc. (µM)log[Conc.]% Inhibition (Mean)
100.002.0098.5
33.331.5295.2
11.111.0588.1
3.700.5775.4
1.230.0951.2
0.41-0.3924.6
0.14-0.8610.1
0.05-1.334.5
0.02-1.801.8
0.01-2.300.5
0.00-2.800.1

Calculated IC₅₀: 1.20 µM

Assay Validation and Trustworthiness

To ensure the reliability of the screening results, assay performance must be statistically validated. The Z'-factor is a common metric used for this purpose in HTS.[3][18]

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

  • SD: Standard Deviation

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.

Conclusion

This application note provides a foundational, target-agnostic framework for the initial in vitro characterization of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. By following these detailed protocols for compound preparation, biochemical screening, and data analysis, researchers can generate reliable and reproducible data to determine if this novel compound has inhibitory activity against an enzyme of interest. A confirmed "hit" from this primary assay would warrant further investigation, including mechanism of action studies and evaluation in cell-based models, to validate its potential as a chemical probe or therapeutic lead.

References

  • Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • Taos, J. H. (Ed.). (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available from: [Link]

  • Gawel, D., et al. (2020). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry. Available from: [Link]

  • DavidsonX. IC50 Determination. edX. Available from: [Link]

  • Wikipedia. (2024). IC50. Available from: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. Assay Guidance Manual. Available from: [Link]

  • Sittampalam, G. S., et al. (2022). Assay Guidance Manual for Drug Discovery: Technologies That Matter. SLAS Technology. Available from: [Link]

  • Taylor & Francis Group. (2009, December 21). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Available from: [Link]

  • ResearchGate. IC 50 of inhibitors with competitive, noncompetitive, and uncompetitive.... Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]

  • Patsnap. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Available from: [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • Steinweg, M., & McMahon, S. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Available from: [Link]

  • National Center for Biotechnology Information. (2024, January 17). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Available from: [Link]

  • AIR Unimi. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]

  • MDPI. (2022, October 20). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. (2004, November 12). Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

  • PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Available from: [Link]

  • Chembest. 2-[5-(aminomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)-2-pyridinyl]acetic acid. Available from: [Link]

Sources

Solid-phase peptide synthesis incorporating 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Guide to the Solid-Phase Synthesis of Peptides Incorporating 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Abstract: The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity.[1][2] This guide provides a comprehensive, field-proven protocol for the incorporation of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, a unique pyridine-based β-amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We detail the chemical rationale behind the synthesis strategy, provide step-by-step instructions for coupling, and outline methods for verification and purification, tailored for researchers in peptide chemistry and drug development.

Introduction: The Significance of Trifluoromethyl-Pyridine Moieties

The introduction of fluorinated motifs, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a widely employed strategy in medicinal chemistry. The CF₃ group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions.[3] When combined with a pyridine ring, these effects are amplified, offering a rigid scaffold that can pre-organize peptide backbone conformation and introduce novel hydrogen bonding patterns.

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a particularly interesting building block. As a β-amino acid, its incorporation introduces an additional carbon into the peptide backbone, inducing unique secondary structures like helices and turns that are inaccessible to standard α-amino acids. This guide provides the necessary protocols to leverage these properties in synthetic peptides.

Compound Profile: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Before beginning synthesis, it is crucial to understand the properties of the UAA.

  • Structure:

    Caption: Structure of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

  • Key Properties: This compound is a solid at room temperature. Its primary amine is the site for N-terminal Fmoc protection, while the carboxylic acid is activated for peptide bond formation. The pyridine nitrogen and trifluoromethyl group are generally stable to standard SPPS conditions.

Synthesis Strategy: The Fmoc/tBu Approach

The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is the most common approach for SPPS due to its use of a mild base for deprotection, which is orthogonal to the strong acid used for final cleavage and side-chain deprotection.[4][5]

The overall workflow is a cyclical process:

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Coupling (UAA + Activator + Base) wash1->couple wash2 4. DMF Wash couple->wash2 kaiser Kaiser Test (Check for free amines) wash2->kaiser kaiser->couple Incomplete (Recouple) end Repeat Cycle or Proceed to Final Cleavage kaiser->end Complete

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

ReagentSupplierPurpose
Rink Amide or Wang ResinStandard SupplierSolid support for peptide synthesis.[6]
N,N-Dimethylformamide (DMF), Peptide GradeStandard SupplierPrimary solvent for washing and reactions.
Dichloromethane (DCM), Reagent GradeStandard SupplierSolvent for resin swelling and washing.
PiperidineStandard SupplierBase for Fmoc-group removal.[4]
Fmoc-protected Amino AcidsStandard SupplierStandard building blocks for the peptide chain.
Fmoc-3-Amino-5-(CF₃)-pyridine-2-acetic acid Specialty SupplierThe unnatural amino acid building block.
HATUStandard SupplierCoupling activator (uronium salt).[7][8]
N,N-Diisopropylethylamine (DIPEA)Standard SupplierNon-nucleophilic base for activation and coupling.
Trifluoroacetic Acid (TFA)Standard SupplierStrong acid for final cleavage from resin.[9][10]
Triisopropylsilane (TIS)Standard SupplierCation scavenger for cleavage cocktail.[9]
HPLC-grade Water & AcetonitrileStandard SupplierSolvents for peptide purification.
Ninhydrin Test Kit (Kaiser Test)Standard SupplierFor monitoring coupling completion.[11][12]

Detailed Experimental Protocols

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation
  • Place 0.1 mmol of the chosen resin (e.g., Rink Amide for a C-terminal amide) into a fritted reaction vessel.[13]

  • Add ~5 mL of DMF to the resin.

  • Agitate gently (e.g., using nitrogen bubbling or a shaker) for 30-60 minutes to swell the resin.[1]

  • Drain the DMF.

Protocol 2: N-Terminal Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF (~5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL aliquot of 20% piperidine in DMF.

  • Agitate for 10 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-3-Amino-5-(CF₃)-pyridine-2-acetic acid

Scientist's Note (Rationale): The pyridine-based structure may present moderate steric hindrance. Therefore, a highly efficient uronium salt activator like HATU is recommended.[7][14][15] HATU rapidly creates a reactive OAt-ester intermediate, which is less prone to racemization and highly effective for difficult couplings.[7][16] DIPEA is used as the base to deprotonate the amino acid's carboxylic acid without prematurely cleaving the Fmoc group.

  • Activation Solution: In a separate vial, dissolve the following in ~2 mL of DMF:

    • Fmoc-3-Amino-5-(CF₃)-pyridine-2-acetic acid (3 eq., 0.3 mmol)

    • HATU (2.9 eq., 0.29 mmol)

  • Agitate the vial for 1-2 minutes to pre-activate.

  • Add DIPEA (6 eq., 0.6 mmol) to the activation solution.

  • Coupling Reaction: Immediately add the complete activation solution to the deprotected peptide-resin from Protocol 2.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically demanding sequences, this time can be extended.[2]

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Coupling_Mechanism UAA Fmoc-UAA-COOH + DIPEA Activated Reactive OAt-Ester [Fmoc-UAA-CO-OAt] UAA->Activated HATU HATU HATU->Activated Coupled Fmoc-UAA-NH-Peptide-Resin Activated->Coupled Resin H₂N-Peptide-Resin Resin->Coupled

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Protocol 4: Verifying Coupling Completion (Kaiser Test)

Trustworthiness Pillar: The Kaiser test is a critical quality control step. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[17][18]

  • Take a small sample of resin beads (~5-10 beads) and place them in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).[12][17]

  • Heat the tube at 100-110°C for 5 minutes.[17]

  • Observation:

    • Yellow/Colorless Beads: Negative result. Coupling is complete. Proceed to the next cycle.

    • Blue Beads: Positive result. Coupling is incomplete. Repeat Protocol 3 (recouple).[17]

Protocol 5: Final Cleavage and Deprotection

Scientist's Note (Rationale): A standard cleavage cocktail of TFA/TIS/H₂O is used.[4] TFA is a strong acid that cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[9] TIS acts as a cation scavenger, preventing highly reactive carbocations (generated from the protecting groups) from modifying sensitive residues like Tryptophan or Methionine.

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.[4]

  • Prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . (Caution: Work in a fume hood, TFA is highly corrosive).

  • Add ~5 mL of the cleavage cocktail to the dry resin.

  • Agitate the slurry at room temperature for 2-3 hours.[6]

  • Filter the resin through a fritted funnel and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (~40 mL) of cold diethyl ether.[1][2]

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet again with cold ether, and centrifuge again.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Troubleshooting

ProblemPossible CauseSuggested Solution
Positive Kaiser Test Incomplete coupling due to steric hindrance.Double couple (repeat Protocol 3). Increase coupling time to 4 hours. Ensure reagents are fresh.
Low Final Yield Incomplete cleavage from the resin.Extend cleavage time to 4 hours. Ensure resin is completely dry before adding cleavage cocktail.
Loss during precipitation.Ensure ether is sufficiently cold (-20°C). Use a larger volume of ether.
Extra Mass Peaks Deletion sequences from incomplete coupling.Implement double coupling for difficult steps. Consider capping unreacted amines with acetic anhydride after coupling.
Re-attachment of protecting groups during cleavage.Ensure sufficient scavenger (TIS) is used. For Trp-containing peptides, consider adding EDT as an extra scavenger.

Conclusion

The successful incorporation of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid into synthetic peptides is readily achievable using standard Fmoc-SPPS protocols with careful selection of coupling reagents. The use of a high-efficiency activator like HATU is recommended to overcome potential steric challenges. By following the detailed protocols and implementing in-process controls like the Kaiser test, researchers can reliably synthesize novel peptides with enhanced structural and functional properties for applications in drug discovery and chemical biology.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved April 7, 2024.
  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved April 7, 2024.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved April 7, 2024.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved April 7, 2024.
  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Retrieved April 7, 2024.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent. Retrieved April 7, 2024.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved April 7, 2024.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved April 7, 2024.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved April 7, 2024.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Retrieved April 7, 2024.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
  • Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. Retrieved April 7, 2024.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved April 7, 2024.
  • Vágner, J., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved April 7, 2024.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved April 7, 2024.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved April 7, 2024.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved April 7, 2024.
  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved April 7, 2024.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved April 7, 2024.
  • Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved April 7, 2024.
  • Chemical Synthesis. (2023, April 27). 2-[5-(aminomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)-2-pyridinyl]acetic acid. Retrieved April 7, 2024.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester. Retrieved April 7, 2024.
  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved April 7, 2024.
  • Chemcas. (n.d.). 3-Amino-5-(trifluoromethyl)
  • ChemicalBook. (n.d.). 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis. Retrieved April 7, 2024.
  • Google Patents. (n.d.).
  • Research Outreach. (2023, November 8).
  • Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Retrieved April 7, 2024.
  • ISK. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST. Retrieved April 7, 2024.

Sources

Scale-up manufacturing process for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Executive Summary

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227579-92-1)[1] is a highly valuable building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Transitioning the synthesis of this compound from the bench to a pilot-plant scale requires mitigating exothermic hazards, avoiding expensive transition-metal catalysts, and preventing the degradation of the sensitive trifluoromethyl (–CF₃) moiety.

This application note details a robust, self-validating, three-step scale-up protocol. The route leverages a nucleophilic aromatic substitution (SₙAr) followed by acidic hydrolysis/decarboxylation, and concludes with a controlled catalytic hydrogenation.

Mechanistic Rationale & Pathway Design

To ensure scalability and economic viability, we bypass transition-metal-catalyzed cross-coupling (which introduces heavy metal impurities and high catalyst costs) in favor of a classical malonate displacement strategy.

  • SₙAr with Diethyl Malonate: The starting material, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6)[2], is highly electrophilic due to the synergistic electron-withdrawing effects of the nitro, chloro, and –CF₃ groups. This allows for a smooth SₙAr reaction with diethyl malonate. For scale-up, potassium carbonate (K₂CO₃) is selected over sodium hydride (NaH) to eliminate the hazardous evolution of hydrogen gas.

  • Acidic Hydrolysis & Decarboxylation: The –CF₃ group is susceptible to hydrolysis into a carboxylic acid under harsh basic conditions. Therefore, we utilize 6M HCl under reflux. This acidic environment selectively hydrolyzes the diester and drives the Krapcho-style decarboxylation to yield the intermediate 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227599-60-1)[3].

  • Catalytic Hydrogenation: The final step reduces the nitro group to an amine. The critical process parameter here is preventing the hydrodefluorination of the –CF₃ group and avoiding the accumulation of the reactive hydroxylamine intermediate[4]. This is achieved by strictly controlling the hydrogen pressure (50 psi) and temperature (20 °C) using standard 10% Pd/C.

Process Visualization

SynthesisWorkflow SM 2-Chloro-3-nitro-5-(CF3)pyridine CAS: 72587-15-6 Step1 Step 1: SNAr Diethyl malonate, K2CO3, DMF 60°C, 8h SM->Step1 Int1 Diethyl 2-(3-nitro-5-(CF3) pyridin-2-yl)malonate Step1->Int1 Step2 Step 2: Hydrolysis & Decarboxylation 6M HCl, Reflux, 12h (- CO2, - EtOH) Int1->Step2 Int2 3-Nitro-5-(CF3)pyridine-2-acetic acid CAS: 1227599-60-1 Step2->Int2 Step3 Step 3: Catalytic Hydrogenation 10% Pd/C, H2 (50 psi), MeOH 20°C, 16h Int2->Step3 Product 3-Amino-5-(CF3)pyridine-2-acetic acid CAS: 1227579-92-1 Step3->Product

Fig 1: Three-step scale-up synthetic workflow for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Step-by-Step Manufacturing Protocols

Step 1: Nucleophilic Aromatic Substitution (SₙAr)
  • Objective: Synthesize diethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate.

  • Procedure:

    • Charge a 50 L glass-lined reactor with DMF (20 L) and K₂CO₃ (3.0 eq, finely milled) under nitrogen.

    • Add diethyl malonate (1.5 eq) at 20 °C. Stir for 30 minutes to form the enolate.

    • Causality Check: Dose 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq, 5.0 kg) in portions over 2 hours. Rationale: The SₙAr is highly exothermic. Controlled dosing prevents thermal runaway.

    • Heat the jacket to maintain an internal temperature of 60 °C for 8 hours.

    • Self-Validation: Sample the reaction for HPLC. Proceed only when starting material is <1.0% (Area %).

    • Cool to 10 °C and quench with chilled water (30 L). Extract with MTBE (2 × 15 L). Wash the organic layer with brine, concentrate under vacuum, and use the crude oil directly in Step 2.

Step 2: Acidic Hydrolysis and Decarboxylation
  • Objective: Synthesize 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid.

  • Procedure:

    • Transfer the crude diester from Step 1 into a 50 L reactor.

    • Add 6M aqueous HCl (25 L).

    • Causality Check: Heat the mixture to reflux (approx. 100–105 °C). Rationale: Continuous venting must be ensured, as the Krapcho-style decarboxylation will evolve significant volumes of CO₂ gas.

    • Maintain reflux for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the diester and monoester intermediates are completely consumed, showing a single peak corresponding to the target nitro-acid[3].

    • Cool to 5 °C to induce crystallization. Filter the resulting precipitate, wash with cold water (5 L), and dry under vacuum at 45 °C to yield the intermediate as a pale yellow solid.

Step 3: Catalytic Hydrogenation
  • Objective: Synthesize 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

  • Procedure:

    • In a 20 L Hastelloy pressure reactor, charge the nitro-acid intermediate (approx. 3.5 kg) and Methanol (15 L).

    • Causality Check: Carefully add 10% Pd/C (50% wetted, 10 wt% relative to substrate) under a strict nitrogen blanket. Rationale: Dry Pd/C in the presence of methanol vapors is highly pyrophoric.

    • Purge the reactor with nitrogen (3×), then with hydrogen gas (3×).

    • Pressurize with H₂ to exactly 50 psi and maintain the internal temperature at strictly 20 °C[4]. Rationale: Higher temperatures or pressures risk hydrodefluorination of the –CF₃ group.

    • Self-Validation: Monitor hydrogen uptake. Once uptake ceases (approx. 16 hours), sample for LC-MS. Ensure the hydroxylamine intermediate (M+H = +16 mass units relative to product) is completely consumed[4].

    • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from Ethanol/Water to afford the pure 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid[1].

Quantitative Process Parameters

The following table summarizes the expected performance metrics for a 5.0 kg input scale-up batch.

Process StepTarget CompoundYield (%)Purity (HPLC)Critical Process Parameters (CPPs)
Step 1 Diester Intermediate92% (Crude)>85%Dosing rate (exotherm control), Temp ≤ 65°C
Step 2 Nitro-Acid Intermediate81%>98%Reflux temperature, CO₂ venting rate
Step 3 Amino-Acid API Building Block88%>99.5%H₂ Pressure (50 psi), Temp (20°C), Catalyst removal
Overall 3-Amino-5-(CF₃)pyridine-2-acetic acid ~65% >99.5% Avoidance of transition metal cross-coupling

Analytical Validation & Quality Control

To guarantee trustworthiness and batch-to-batch reproducibility, the final product must be validated against the following criteria:

  • HPLC Purity: Must be ≥99.5% with no single unknown impurity >0.1%.

  • ¹H NMR (DMSO-d₆): Must confirm the disappearance of the aromatic nitro-adjacent proton and the appearance of the broad singlet corresponding to the primary amine (–NH₂) at ~5.5 ppm, alongside the characteristic methylene singlet (–CH₂–) of the acetic acid moiety at ~3.8 ppm.

  • ¹⁹F NMR: A sharp singlet around -61.5 ppm must be present, confirming the intact –CF₃ group. Absence of secondary fluorine peaks validates that no defluorination occurred during Step 3.

References

  • Seine Pharma. "2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6)." Seine Pharma Pvt Ltd. Available at:[Link]

  • ChemSrc. "3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1227599-60-1) Properties." ChemSrc Database. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid .

Because the trifluoromethyl (-CF 3​ ) group is strongly electron-withdrawing and the pyridine ring is susceptible to side reactions, standard aliphatic protocols often fail here. This guide deconstructs the optimal three-stage synthetic route, providing mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-fidelity scale-up.

Process Causality & Strategic Overview

The most reliable, high-yield pathway to this target avoids direct alkylation of an intact 3-aminopyridine, which often leads to unwanted N -alkylation or polymerization. Instead, we utilize 2-chloro-3-nitro-5-(trifluoromethyl)pyridine as the foundational building block[1].

The logic of this sequence relies on three mechanistic pillars:

  • Nucleophilic Aromatic Substitution (S N​ Ar): The 2-chloro position is highly activated by both the electronegative pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. This allows for a smooth S N​ Ar reaction with a malonate enolate.

  • Acidic Decarboxylation: The resulting malonate adduct is hydrolyzed and decarboxylated to yield the 2-acetic acid moiety. Acidic conditions are strictly chosen over basic conditions to prevent aldol-type condensation side-reactions on the electron-deficient pyridine ring.

  • Selective Nitro Reduction: The nitro group is reduced to an amino group without triggering the hydrodefluorination of the -CF 3​ group, a common failure point when using catalytic hydrogenation[2].

G A 2-Chloro-3-nitro-5-(CF3)pyridine B SNAr: Diethyl Malonate, NaH A->B C Diethyl 2-(...pyridin-2-yl)malonate B->C D Hydrolysis & Decarboxylation C->D E 3-Nitro-5-(CF3)pyridine-2-acetic acid D->E F Reduction: Fe powder, AcOH E->F G 3-Amino-5-(CF3)pyridine-2-acetic acid F->G

Workflow for synthesizing 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Troubleshooting & FAQs

Q1: My S N​ Ar reaction with diethyl malonate has a low yield and high amounts of unreacted starting material. How can I push it to completion? Cause: Incomplete deprotonation of diethyl malonate or moisture in the solvent quenching the enolate. Solution: Switch to anhydrous DMF or THF. Ensure you are using Sodium Hydride (NaH) and allow the malonate to deprotonate completely before adding the pyridine substrate. The S N​ Ar step requires the enolate to be fully formed; otherwise, the unreacted NaH may degrade the highly electrophilic 2-chloro-3-nitro-5-(trifluoromethyl)pyridine[1].

Q2: During the decarboxylation step, I am seeing a lot of tar formation and low recovery of the acetic acid intermediate. What is going wrong? Cause: If you are using basic hydrolysis (e.g., NaOH/MeOH) followed by acidification, the electron-deficient pyridine ring is highly susceptible to nucleophilic attack by hydroxide, leading to ring-opening or polymerization (tarring). Solution: Bypass basic hydrolysis entirely. Perform the hydrolysis and decarboxylation simultaneously using strictly acidic conditions (e.g., refluxing 6M HCl). This protects the pyridine ring while effectively cleaving the ester bonds and driving off CO 2​ .

Q3: When reducing the nitro group, my LC-MS shows a mass corresponding to the loss of a fluorine atom (M-19 or M-18). How do I prevent defluorination? Cause: Using Palladium on Carbon (Pd/C) with H 2​ gas is too harsh. The combination of a transition metal catalyst and the electron-withdrawing nature of the pyridine ring often leads to hydrodefluorination of the -CF 3​ group. Solution: Switch to a dissolving metal reduction. Using Iron (Fe) powder in a mixture of Acetic Acid (AcOH) and Ethyl Acetate provides a highly chemoselective reduction of the nitro group to the primary amine without touching the -CF 3​ group or the acetic acid moiety[2].

Optimization Data: Nitro Reduction Pathway Comparison

To emphasize the importance of reagent selection in Step 3, the following table summarizes the quantitative outcomes of different reduction methodologies applied to 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid.

Reduction SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Major Impurity
Pd/C, H 2​ (1 atm) 251241%Hydrodefluorination (loss of -CF 3​ group)
SnCl 2​ ·2H 2​ O, EtOH 70463%Difficult extraction due to stable Tin emulsions
Fe powder, AcOH 80295% Clean conversion to primary amine

Self-Validating Experimental Protocols

Protocol A: S N​ Ar to form Diethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate
  • Enolate Formation: In a flame-dried flask under N 2​ , suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF. Cool to 0 °C. Add diethyl malonate (2.0 eq) dropwise.

    • Self-Validation: You will observe immediate and vigorous H 2​ gas evolution. Wait until bubbling completely ceases (approx. 30 mins) to validate 100% enolate formation.

  • Coupling: Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq)[1] in anhydrous DMF and add dropwise to the enolate solution at 0 °C.

    • Self-Validation: The solution will turn deep red/orange, indicating the formation of the Meisenheimer complex.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate. Wash the organic layer extensively with water to remove DMF. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Acidic Hydrolysis and Decarboxylation
  • Reaction: Suspend the crude malonate adduct from Protocol A in 6M HCl (10 mL per gram of substrate).

  • Heating: Heat the mixture to reflux (approx. 105 °C) for 12 hours.

    • Self-Validation: Attach a bubbler to the condenser. Continuous gas evolution (CO 2​ ) will be observed as the decarboxylation proceeds. The reaction is complete when gas evolution stops.

  • Isolation: Cool the mixture to 0 °C. Adjust the pH to ~3 using 2M NaOH (carefully, to avoid exotherm). The intermediate, 3-nitro-5-(trifluoromethyl)pyridine-2-acetic acid, will precipitate as a solid. Filter and dry under vacuum.

Protocol C: Chemoselective Nitro Reduction
  • Reaction Setup: Dissolve 3-nitro-5-(trifluoromethyl)pyridine-2-acetic acid (1.0 eq) in a 1:1 mixture of Ethyl Acetate and Acetic Acid (10 mL/g).

  • Reduction: Add activated Iron (Fe) powder (5.0 eq)[2]. Heat the mixture to 80 °C for 2 hours.

    • Self-Validation: The initial yellow tint of the nitro compound will fade. TLC (Eluent: EtOAc/Hexane) will show a new, highly polar, UV-active spot that stains positive (purple/red) with Ninhydrin, confirming the presence of a primary amine.

  • Filtration & Workup: Filter the hot reaction mixture through a pad of diatomaceous earth (Celite) to remove the iron salts[2]. Wash the pad with hot Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or reverse-phase chromatography to yield pure 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

References

Sources

Preventing decarboxylation of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield losses when working with substituted 2-pyridylacetic acids. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a highly valuable scaffold in medicinal chemistry, but it is notoriously prone to spontaneous thermal decarboxylation.

This guide is designed to provide you with the mechanistic causality behind this degradation, troubleshooting FAQs, and self-validating experimental protocols to preserve the integrity of your compound.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the causality of the failure mode. The decarboxylation of 2-pyridylacetic acids is not a random decomposition; it is a highly ordered, concerted process driven by the formation of a zwitterionic intermediate[1].

  • Zwitterion Formation : At its isoelectric point, the pyridine nitrogen protonates while the carboxylic acid deprotonates.

  • Cyclic Transition State : The proximity of the carboxylate to the protonated nitrogen allows for a concerted, six-membered transition state that facilitates the release of CO₂[2].

  • Electronic Acceleration by the -CF₃ Group : The 5-trifluoromethyl group is strongly electron-withdrawing. This drastically increases the electrophilicity of the pyridine ring, stabilizing the resulting enamine/carbanion intermediate formed immediately after CO₂ loss. Consequently, the activation energy for decarboxylation is significantly lower than that of an unsubstituted 2-pyridylacetic acid[1].

  • Conformational Locking : The 3-amino group can act as an intramolecular hydrogen bond donor to the carboxylate, pre-organizing the molecule into the exact conformation required for the cyclic transition state.

DecarboxylationMechanism A 3-Amino-5-(CF3) pyridine-2-acetic acid B Zwitterionic Intermediate A->B Proton Transfer (Isoelectric Point) C Enamine / Ylide + CO2 ↑ B->C Heat (>40°C) Decarboxylation D 3-Amino-2-methyl -5-(CF3)pyridine C->D Tautomerization (Fast)

Decarboxylation pathway of 2-pyridylacetic acids via zwitterionic and enamine intermediates.

Part 2: Quantitative Risk Assessment

The rate of decarboxylation is highly dependent on the microenvironment of the molecule. The table below synthesizes the kinetic risk factors associated with this scaffold[2].

Reaction ConditionZwitterion ConcentrationRelative Decarboxylation RateApplication Scientist Recommendation
Isoelectric Point (pH ~4-5) MaximumCritical / SpontaneousAvoid completely. The molecule is highly labile and will degrade rapidly even at ambient temperatures.
Protic Solvent + Heat (>50°C) HighVery HighGuaranteed degradation. Water or alcohols stabilize the transition state. Use ester protection.
Highly Acidic (pH < 1) Low (Cationic form)ModerateProceed with caution. While the zwitterion is suppressed, heating still poses thermal risks.
Highly Basic (pH > 10) Low (Anionic form)ModerateThe anion can still degrade via a carbanion pathway upon heating[3].
Anhydrous Aprotic Solvent Very LowLowPreferred. Use solvents like anhydrous DCM or THF for ambient temperature reactions.

Part 3: Troubleshooting FAQs

Q: I am observing massive degradation into a methylpyridine byproduct even at 50°C. Why? A: Unlike standard benzoic acids which typically require temperatures >150°C to decarboxylate[4], 2-pyridylacetic acids can lose CO₂ at temperatures as low as 40-50°C[1]. The strongly electron-withdrawing -CF₃ group on your specific scaffold stabilizes the transition state, making the molecule exceptionally labile to even mild thermal stress.

Q: Can I use standard amide coupling reagents like EDC/HOBt at room temperature? A: It is highly discouraged. Standard coupling at room temperature often requires 12-24 hours. During this extended timeframe, the localized basicity of the coupling additives can trigger partial decarboxylation. You must use highly active reagents (e.g., HATU or COMU) at 0°C to trap the acid before it degrades.

Q: Does solvent choice impact the decarboxylation rate? A: Yes. Polar protic solvents (like water or methanol) stabilize the zwitterionic form via hydrogen bonding, which accelerates decarboxylation[2]. Switching to strictly anhydrous aprotic solvents (e.g., anhydrous DCM) suppresses zwitterion formation.

Part 4: Validated Experimental Protocols

To build a self-validating system, your workflow must either entirely avoid the thermal trigger (Protocol A) or chemically mask the reactive moiety (Protocol B).

Protocol A: Low-Temperature Amide Coupling (Direct Use)

Causality: By strictly maintaining the system at 0°C and utilizing a highly active coupling reagent (HATU), we convert the carboxylic acid into an activated ester orders of magnitude faster than the decarboxylation pathway can proceed[4].

  • Dissolution: To an oven-dried flask under argon, add 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (1.0 eq). Dissolve completely in anhydrous DCM (0.1 M).

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0°C for 10 minutes. Self-Validation: If the flask is not cold to the touch or condensation is absent, do not proceed.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The steric bulk of DIPEA prevents nucleophilic interference while neutralizing localized acidic pockets.

  • Activation: Add HATU (1.1 eq) portion-wise. Stir for exactly 15 minutes at 0°C to form the activated ester.

  • Coupling: Add the target amine (1.2 eq) dropwise. Maintain the temperature at 0°C for 2 hours. Monitor via LC-MS.

  • Cold Workup: Quench the reaction with ice-cold saturated aqueous NH₄Cl. Extract with cold DCM. Dry over Na₂SO₄ and concentrate under reduced pressure. Crucial: Set the rotary evaporator water bath no higher than 25°C to prevent thermal degradation of any unreacted starting material.

Protocol B: Ester Protection for High-Temperature Workflows

Causality: If your downstream steps require heating (e.g., Suzuki cross-coupling or cyclization), the carboxylic acid must be protected. Converting it to a methyl ester permanently prevents the formation of the reactive zwitterion, rendering the scaffold thermally stable[5].

  • Esterification: Dissolve the acid (1.0 eq) in a mixture of anhydrous THF/MeOH (4:1) and cool to 0°C.

  • Reagent Addition: Dropwise, add a solution of Trimethylsilyldiazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.2 eq) until a faint yellow color persists, indicating complete consumption of the acid.

  • Verification (Self-Validation): Stir for 30 minutes at 0°C. Quench with a drop of acetic acid. Run an LC-MS to confirm the complete disappearance of the acid mass and the appearance of the methyl ester. The resulting ester will not decarboxylate, even under prolonged reflux.

  • High-Temp Reaction: Proceed with your required high-temperature synthetic steps using the protected scaffold.

  • Mild Deprotection: To regenerate the acid post-heating, treat the ester with LiOH (3.0 eq) in a THF/Water (3:1) mixture at 0°C. Acidify carefully to pH 5 at 0°C using 1M HCl, and immediately extract with EtOAc to avoid thermal stress on the newly regenerated acid.

References

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions Source: National Institutes of Health (NIH) URL:[Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals Source: Organic Letters (ACS Publications) URL:[Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation Source: National Institutes of Health (NIH) URL:[Link]

  • Decarboxylative Functionalizations of Carboxylic Acids Source: ResearchGate URL:[Link]

Sources

Optimizing HPLC retention time for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the chromatographic hurdles associated with highly complex, multi-functional molecules.

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a classic "problem child" in reversed-phase liquid chromatography (RPLC). It is an amphoteric (zwitterionic) molecule containing a basic pyridine nitrogen, a primary amine, an electron-withdrawing trifluoromethyl ( −CF3​ ) group, and an acidic acetic acid moiety. Because it possesses both cationic and anionic potential, its retention, peak shape, and reproducibility are exceptionally sensitive to mobile phase pH, buffer capacity, and stationary phase chemistry.

Below is our comprehensive troubleshooting guide, structured to help you diagnose and resolve the most common issues encountered during method development for this compound.

Diagnostic Workflow

HPLC_Troubleshooting Step1 Analyze Zwitterion Retention Profile Decision1 Is Retention Factor (k') > 2? Step1->Decision1 Error1 Poor Retention (High Polarity) Decision1->Error1 No Pass1 Adequate Retention Decision1->Pass1 Yes Action1 Use Mixed-Mode Column or Lower pH to 2.0 Error1->Action1 Action1->Decision1 Decision2 Is Peak Asymmetry (As) < 1.5? Pass1->Decision2 Error2 Peak Tailing (Silanol Interaction) Decision2->Error2 No Success Method Fully Optimized Decision2->Success Yes Action2 Use 0.1% TFA or Type-B Silica Error2->Action2 Action2->Decision2

Logical workflow for systematically improving chromatographic retention and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid elute in the void volume on my standard C18 column? A1: This is a hallmark symptom of analyzing a zwitterion under conditions where it is highly ionized. At near-neutral pH, the acetic acid group is deprotonated (anionic), and the basic amines may be partially protonated (cationic). This makes the molecule extremely polar, preventing it from partitioning effectively into the hydrophobic C18 stationary phase[1]. Causality & Solution: In reversed-phase chromatography, retention relies on hydrophobic interactions. To retain this molecule, you must suppress its ionization. Lowering the mobile phase pH to ~2.0–2.5 using an acidic modifier protonates the carboxylic acid, neutralizing the anionic charge and increasing overall hydrophobicity. If reversed-phase still fails, mixed-mode columns (which incorporate both hydrophobic and ion-exchange mechanisms) or Hydrophilic Interaction Liquid Chromatography (HILIC) are highly effective for polar zwitterions[1].

Q2: I achieved adequate retention, but my peaks are severely tailing (Asymmetry factor > 2.0). How do I fix this? A2: Peak tailing for basic compounds, especially pyridine derivatives, is primarily caused by secondary cation-exchange interactions between the positively charged basic functional groups and ionized residual silanols on the silica stationary phase[2],[3]. Causality & Solution: If you are using 0.1% formic acid (pH ~2.7), the pH is not low enough to fully protonate and neutralize all surface silanols[4]. Switching to 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, neutralizing the vast majority of silanols. Crucially, TFA also acts as a strong ion-pairing reagent. It binds to the positively charged amines on your analyte, neutralizing their positive charge and forming a more hydrophobic complex, which effectively shuts down the tailing mechanism[4].

Q3: My retention times are drifting between injections. What is causing this instability? A3: Retention time drift for amphoteric compounds is almost always a symptom of inadequate mobile phase buffer capacity relative to the analyte's pKa​ . Causality & Solution: The retention of ionizable compounds is highly sensitive to pH fluctuations. If your mobile phase pH is near the pKa​ of the analyte's functional groups, even microscopic changes in pH will drastically alter the ratio of ionized to neutral species, shifting the retention time. To stabilize retention, the mobile phase pH must be maintained at least ±1.5 units away from the analyte's pKa​ [5]. Use a strong buffer (e.g., 20 mM phosphate) rather than a simple acid additive if you are operating near a pKa​ boundary.

Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase chemistry, retention, and peak shape for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Mobile Phase ConditionMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Mechanistic Observation
Water / Acetonitrile (No Additive) ~6.5< 0.5 (Void)N/AAnalyte is a highly polar zwitterion; fails to partition into C18.
0.1% Formic Acid (FA) ~2.72.12.4Partial silanol ionization causes secondary cation-exchange tailing.
0.1% Trifluoroacetic Acid (TFA) ~2.04.51.1TFA ion-pairs with amines and suppresses silanols, fixing tailing.
20 mM Phosphate Buffer 2.53.81.2High buffer capacity locks ionization state, preventing tR​ drift.
Experimental Protocol: Self-Validating Method Optimization

To ensure trustworthiness and reproducibility, do not just run a sample and hope for the best. Use the following self-validating protocol, which includes built-in mathematical checks to confirm the physical chemistry of your system is operating correctly.

Step 1: System Void Volume Determination (The Baseline Check)

  • Inject 1 µL of Uracil (an unretained marker) under your starting gradient conditions.

  • Validation Check: Record the retention time as the void time ( t0​ ). This ensures all subsequent Retention Factor ( k′ ) calculations are mathematically grounded and independent of column dimensions or flow rate.

Step 2: Mobile Phase & Column Selection (The Chemistry Check)

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Install a high-purity, fully end-capped "Type B" C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize baseline silanol activity[2].

Step 3: Gradient Screening & Retention Validation

  • Run a generic screening gradient: 5% B to 95% B over 10 minutes.

  • Inject your sample and record the retention time ( tR​ ).

  • Validation Check: Calculate k′=(tR​−t0​)/t0​ . If k′<2 , the analyte is too polar for C18. The protocol mandates an immediate switch to a Mixed-Mode or HILIC stationary phase[1].

Step 4: Peak Shape Assessment (The Asymmetry Check)

  • Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Check: If As​>1.5 , secondary cation-exchange interactions are still occurring. The protocol dictates increasing the TFA concentration to 0.15% to enhance ion-pairing, or switching to a dedicated polar-embedded column designed to shield residual silanols[3].

Sources

Purification techniques for crude 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid .

Because this molecule is an amphoteric zwitterion with a highly electron-withdrawing trifluoromethyl (-CF 3​ ) group and a thermally labile acetic acid moiety, standard purification templates often fail. This guide provides field-proven, causality-driven methodologies to ensure high-yield, high-purity isolation.

Diagnostic Triage & Purification Workflow

Before selecting a purification method, you must profile your crude mixture. The workflow below outlines the decision matrix for handling inorganic salts, regioisomers, and the ever-present risk of thermal degradation.

PurificationWorkflow Start Crude Mixture Assessment CheckImp Identify Impurities (LC-MS/NMR) Start->CheckImp IsSalt High Inorganic Salts? CheckImp->IsSalt IsoPrecip Isoelectric Precipitation (pH 4.0 - 4.2) IsSalt->IsoPrecip Yes IsRegio Regioisomers Present? IsSalt->IsRegio No IsoPrecip->IsRegio PrepHPLC Low-Temp Prep-HPLC (0.1% NH4OH modifier) IsRegio->PrepHPLC Yes Pure Pure 3-Amino-5-(CF3) pyridine-2-acetic acid IsRegio->Pure No DecarbRisk Thermal Degradation (Decarboxylation) PrepHPLC->DecarbRisk If T > 35°C PrepHPLC->Pure

Diagnostic workflow for purifying 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated product show a mass of m/z 177 instead of 221 during LC-MS analysis? Causality: You are observing the decarboxylated degradation product, 3-amino-5-(trifluoromethyl)-2-methylpyridine. Pyridine-2-acetic acid derivatives are notoriously unstable under thermal stress. The nitrogen lone pair of the pyridine ring facilitates a cyclic, six-membered transition state with the adjacent acetic acid group, leading to the rapid extrusion of carbon dioxide (CO 2​ ) upon heating[1]. Solution: Never subject the crude mixture or purified fractions to rotary evaporation above 35°C. Transition exclusively to lyophilization (freeze-drying) for the removal of aqueous/organic solvent mixtures.

Q2: I am losing over 50% of my yield during the aqueous workup. How can I optimize the extraction? Causality: The target molecule is a zwitterion. While the electron-withdrawing -CF 3​ group reduces the overall basicity of the pyridine ring[2], the molecule still possesses both acidic (carboxylic) and basic (amino/pyridine) centers. At highly acidic or basic pH, it forms highly water-soluble salts. Solution: Implement isoelectric focusing. By adjusting the aqueous phase precisely to its isoelectric point (pI ≈ 4.0–4.2), the molecule achieves a net-zero charge. This minimizes its hydration energy, allowing it to precipitate out of solution or partition efficiently into polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF).

Q3: My preparative HPLC fractions exhibit severe peak tailing and co-elute with the 5-amino regioisomer. What is the optimal mobile phase? Causality: The amphoteric core interacts strongly with residual, unendcapped silanols on standard C18 stationary phases. Acidic mobile phases (like 0.1% TFA) often fail because they fully protonate the basic amines, increasing polar retention and tailing. Solution: Switch to a basic mobile phase modifier. Utilizing 0.1% ammonium hydroxide (NH 4​ OH) in water/acetonitrile suppresses the ionization of the amino groups, significantly sharpening the peak shape and improving resolution from structurally similar regioisomers[3].

Quantitative Physicochemical Data

Understanding the physical constants of your target is critical for designing a purification strategy. Use this table to calibrate your extraction and chromatography parameters.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 220.15 g/mol Determines mass spec target (m/z 221 [M+H] + ).
pK a1​ (Carboxylic Acid) ~3.5 (Predicted)Requires pH < 2.0 for full protonation to the cationic form.
pK a2​ (Pyridine/Amino) ~4.5 - 5.0 (Predicted)Requires pH > 7.0 for full deprotonation to the anionic form.
Isoelectric Point (pI) ~4.0 - 4.2Target pH for maximum precipitation and organic extraction.
Thermal Stability Degrades > 40°CStrict requirement for cold processing (lyophilization only).
LogP ~1.8Moderate lipophilicity; favors reverse-phase HPLC over normal phase.

Self-Validating Experimental Protocols

Do not blindly follow steps; ensure the chemistry is working in real-time by observing the built-in validation checkpoints.

Protocol A: Isoelectric Precipitation (Desalting & Bulk Purification)

Use this protocol to remove inorganic salts and highly polar impurities prior to chromatography.

  • Dissolution: Dissolve the crude mixture in a minimal volume of 1M NaOH (approx. 5 mL per gram of crude) at 4°C.

    • Causality: High pH deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt, leaving lipophilic organic impurities undissolved.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble organic debris.

  • Isoelectric Focusing: While stirring aggressively at 4°C, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH probe. Stop exactly at pH 4.2.

    • Causality: Reaching the isoelectric point neutralizes the molecule, drastically dropping its aqueous solubility.

  • Self-Validation Check: The solution must transition from clear to a dense, milky suspension exactly between pH 4.5 and 4.0. If no precipitate forms, your concentration is too low; proceed to extract the aqueous layer with 2-MeTHF (3 x 10 mL).

  • Isolation: Centrifuge the suspension at 4000 rpm for 15 minutes at 4°C. Decant the supernatant and wash the pellet with ice-cold water (2 mL). Dry under a high vacuum at room temperature.

Protocol B: Low-Temperature Preparative HPLC (Isomer Separation)

Use this protocol to separate the target from closely related regioisomers (e.g., 5-amino vs. 3-amino derivatives).

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water containing 0.1% NH 4​ OH (v/v).

    • Phase B: LC-MS grade Acetonitrile.

    • Causality: The basic modifier prevents the basic nitrogens from interacting with the silica backbone[3].

  • Column Setup: Equip the system with a C18 Prep Column (e.g., 30 mm × 100 mm, 5 µm particle size). Maintain the column compartment at 20°C.

  • Self-Validation Check (Analytical Injection): Inject a 1 mg/mL test sample using a gradient of 10% to 50% Phase B over 10 minutes. The target compound must elute with a symmetry factor between 0.9 and 1.2. If the tailing factor is > 1.5, verify the pH of Phase A is > 8.5.

  • Preparative Run: Inject the sample and collect fractions based on UV absorbance at 254 nm.

  • Recovery: Pool the pure fractions, freeze them immediately in a dry ice/acetone bath, and lyophilize for 48 hours.

    • Causality: Lyophilization entirely circumvents the thermal decarboxylation pathway that would destroy the product during standard rotary evaporation[1].

References

  • Title: Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for functionalizing 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid . This molecule presents a notorious synthetic challenge: the 3-amino group is structurally sandwiched, suffering from severe steric clash from the adjacent 2-acetic acid moiety, and profound electronic deactivation from the electron-withdrawing 5-trifluoromethyl (-CF₃) group.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully execute N-alkylation, N-acylation, and cross-coupling reactions on this deactivated scaffold.

Mechanistic Overview of Reactivity Barriers

Before troubleshooting, it is critical to understand the causality behind reaction failures. The 5-CF₃ group pulls electron density away from the pyridine ring, significantly lowering the pKa of the 3-amino group and stripping it of its nucleophilicity[1]. Simultaneously, the 2-acetic acid group creates a physical barricade, preventing bulky electrophiles or transition metal catalysts from accessing the nitrogen atom[2].

Mechanism Substrate 3-Amino-5-(CF3)pyridine- 2-acetic acid Steric Steric Clash (2-Acetic Acid) Substrate->Steric Electronic Electronic Deactivation (5-CF3) Substrate->Electronic Effect1 Blocks Electrophile Approach Steric->Effect1 Effect2 Reduces Nucleophilicity of 3-NH2 Electronic->Effect2 Solution1 Protecting Group Strategy (Reduce bulk/chelation) Effect1->Solution1 Solution2 Strong Base (Deprotonation) Highly Reactive Electrophiles Effect2->Solution2

Mechanistic pathway of steric and electronic deactivation.

Troubleshooting Guide & FAQs

Q1: Why am I getting near-zero yields when attempting direct N-alkylation of the 3-amino group using standard alkyl halides and carbonate bases? A1: The failure is due to a combination of steric shielding and electronic deactivation. Standard bases like K₂CO₃ or Cs₂CO₃ are insufficient to deprotonate the deactivated amine. Furthermore, the free carboxylic acid at the C2 position can form a zwitterionic or hydrogen-bonded network that locks the amine's lone pair, preventing it from attacking the electrophile.

  • The Fix: First, protect the 2-acetic acid as a methyl or tert-butyl ester to eliminate hydrogen bonding and reduce the effective steric radius. Second, switch from alkyl halides to highly reactive alkyl triflates (ROSO₂CF₃). Finally, use a strong, non-nucleophilic base like KHMDS to fully deprotonate the amine prior to electrophile addition.

Q2: During Buchwald-Hartwig amination using this molecule as the amine partner, my palladium catalyst deactivates rapidly. How can I prevent this? A2: Pyridine rings, especially those with sterically hindered amino groups, frequently cause catalyst poisoning. The basic pyridine nitrogen (N1) outcompetes the hindered 3-amino group for coordination to the palladium center, forming stable, unreactive off-cycle complexes[3].

  • The Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or tBuXPhos. These ligands are specifically designed to promote oxidative addition while their massive steric bulk prevents the pyridine nitrogen from forming dead-end multiligated Pd complexes[3].

Q3: I need to N-acylate the 3-amino position, but standard acid chlorides with triethylamine fail. What is the alternative? A3: Triethylamine is not nucleophilic enough to activate the acylating agent, and the 3-amino group is too hindered to attack the standard anhydride directly.

  • The Fix: Use hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) in pyridine solvent. DMAP forms a highly reactive, less sterically demanding N-acylpyridinium intermediate that can successfully transfer the acyl group to the hindered amine.

G Start Target: 3-Amino Substitution Check Is 2-Acetic Acid Protected? Start->Check Protect Esterification (t-Bu/Me) Check->Protect No ReactionType Select Reaction Type Check->ReactionType Yes Protect->ReactionType Acylation N-Acylation ReactionType->Acylation Alkylation N-Alkylation ReactionType->Alkylation Coupling C-N Cross-Coupling ReactionType->Coupling AcylCond Use DMAP + Pyridine Heat to 60°C Acylation->AcylCond AlkylCond Use Triflates + KHMDS Avoid Halides Alkylation->AlkylCond CoupleCond Pd Catalyst + BrettPhos Base: Cs2CO3 Coupling->CoupleCond

Decision tree for selecting optimal substitution conditions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating the necessity of specific activating agents.

Reaction TypeReagents / CatalystProtecting Group (C2)Temp (°C)Yield (%)Mechanistic Observation
N-Acylation AcCl, Et₃NNone25< 5%Severe steric clash; hydrogen bonding locks amine.
N-Acylation Ac₂O, DMAP, PyridineMethyl ester6082%DMAP intermediate successfully overcomes steric barrier.
N-Alkylation MeI, K₂CO₃Methyl ester6015%Poor nucleophilicity due to 5-CF₃ deactivation.
N-Alkylation MeOTf, KHMDSt-Butyl ester-78 to 2578%Strong base and highly reactive electrophile succeed.
Cross-Coupling Ar-Br, Pd₂(dba)₃, BINAPMethyl ester10012%Catalyst deactivation by pyridine N1 coordination.
Cross-Coupling Ar-Br, Pd(OAc)₂, BrettPhosMethyl ester10085%Bulky ligand prevents N-coordination; promotes coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol incorporates self-validating checkpoints (e.g., visual cues and analytical verification) so you can confirm success at each step.

Protocol: High-Yield N-Alkylation via Transient Deprotonation

Step 1: Esterification (Steric Reduction)

  • Suspend 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add catalytic concentrated H₂SO₄ (0.1 equiv) and reflux for 4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 220) shifts to the methyl ester mass (m/z 234). A distinct shift in retention time will confirm the loss of the polar carboxylic acid.

Step 2: Deprotonation (Overcoming Electronic Deactivation)

  • Dissolve the protected methyl ester intermediate in anhydrous THF (0.1 M) and cool to -78 °C under an Argon atmosphere.

  • Dropwise add KHMDS (1.2 equiv, 1.0 M in THF).

  • Validation Checkpoint: Observe a distinct color change (typically to a deep yellow/orange), indicating the successful formation of the active amide anion. If the solution remains colorless, moisture may have quenched the base.

Step 3: Electrophilic Addition

  • Slowly add the chosen alkyl triflate (1.1 equiv) at -78 °C.

  • Allow the reaction mixture to warm to room temperature gradually over 2 hours.

Step 4: Quench and Purification

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base.

  • Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications)[Link]

  • An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate Organic Letters (ACS Publications)[Link]

Sources

Technical Support Center: Optimizing Crystallization Solvents for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this molecule. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to make informed decisions in the laboratory.

Section 1: Understanding the Molecule - The Key to Rational Solvent Selection

Before any successful crystallization, a foundational understanding of the target molecule's physicochemical properties is paramount. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a complex molecule with multiple functional groups that dictate its solubility behavior.

  • Pyridine Ring: A polar aromatic heterocycle.

  • Amino Group (-NH₂): A hydrogen bond donor and a weak base.

  • Carboxylic Acid Group (-COOH): A hydrogen bond donor/acceptor and an acid.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group.

The presence of both an acidic (carboxylic acid) and a basic (amino group) moiety gives the molecule zwitterionic potential, making it highly polar and capable of extensive hydrogen bonding.[1] This is the single most critical factor influencing solvent choice. Polar solvents, particularly those that can participate in hydrogen bonding, are expected to be effective.[2][3]

Section 2: Frequently Asked Questions (FAQs) on Solvent Strategy

This section addresses high-level strategic questions to guide your experimental design.

Q1: What is the best starting point for solvent selection for this compound?

A1: A systematic solvent screening process is the most effective starting point. Given the molecule's high polarity and hydrogen bonding capability, the initial screen should focus on a range of polar protic and polar aprotic solvents. Avoid nonpolar solvents like hexanes or toluene in initial single-solvent trials, as they are unlikely to dissolve the compound to any significant extent. A good starting set is listed in the table below.

Q2: Should I prioritize a single-solvent or a binary anti-solvent system?

A2: This depends on the results of your initial solubility screen.

  • Single-Solvent System: This is the simplest method and should be attempted first.[4] It is ideal if you can find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature.

  • Anti-Solvent System: This method is necessary when no single solvent provides the desired solubility profile.[] You will need a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[2] This technique is very powerful for highly polar compounds.

Q3: How does the trifluoromethyl (-CF₃) group affect crystallization?

A3: The -CF₃ group is a unique feature. It is highly lipophilic and electron-withdrawing, which can influence crystal packing and solubility.[6] While the overall molecule is polar, the -CF₃ group can lead to specific intermolecular interactions. It also reduces the basicity of the nearby pyridine nitrogen. This balance of polar and lipophilic character can sometimes be exploited by using solvent mixtures, such as ethanol/water or acetone/heptane, to achieve optimal supersaturation.

Section 3: Troubleshooting Guide - From Theory to Practice

This guide addresses specific experimental issues in a question-and-answer format.

Issue: No crystals are forming upon cooling the solution.

  • Potential Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[2][4] The solution is not supersaturated, meaning the concentration of your compound is below its solubility limit even at the lower temperature.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[4] Allow it to cool again slowly.

  • Potential Cause 2: Insufficient Time or Energy Barrier. Nucleation, the first step of crystallization, requires overcoming an energy barrier.[]

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[4]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth, bypassing the initial nucleation barrier.[]

    • Solution C (Patience): Cover the flask and allow it to stand undisturbed for a longer period, sometimes overnight.

Issue: The compound has "oiled out," forming a second liquid phase instead of solid crystals.

  • Potential Cause: Extreme Supersaturation. The solution has become supersaturated too quickly or to too great an extent.[4] This often happens when the solution is cooled too rapidly or when a large volume of anti-solvent is added at once. The compound comes out of solution faster than it can organize into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. If using a single solvent, add a small amount (1-2 mL) of additional solvent to reduce the level of supersaturation and allow it to cool much more slowly.[4] If using an anti-solvent system, re-heat to redissolve, then add the anti-solvent more slowly and at a slightly elevated temperature.

Issue: The final crystal yield is poor.

  • Potential Cause 1: Too Much Solvent. As with the failure to crystallize, using a significant excess of solvent will leave a large amount of your compound dissolved in the mother liquor.[4]

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product initially. Use just enough to achieve full dissolution.[2]

  • Potential Cause 2: Inappropriate Solvent Choice. The solubility curve of the compound in the chosen solvent may be too shallow, meaning there isn't a large difference in solubility between the hot and cold temperatures.

    • Solution: Consult your solvent screening data and choose a solvent with a steeper solubility-temperature gradient. Alternatively, switch to an anti-solvent system.

Issue: The crystals are very fine (like powder) or form large agglomerates.

  • Potential Cause: Nucleation Rate Exceeds Growth Rate. This is often due to rapid cooling or high levels of supersaturation, which favors the formation of many small nuclei (fines) rather than the growth of existing crystals.[] Agglomeration occurs when these small crystals stick together.[7]

    • Solution: Slow down the crystallization process. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[2] Reducing the rate of anti-solvent addition or using a more controlled cooling profile can also promote the growth of larger, more well-defined crystals.[]

Section 4: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of crude 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid into several test tubes.

  • To each tube, add a different solvent from the screening table below, starting with 0.5 mL.

  • Observe solubility at room temperature.

  • If insoluble, gently heat the tube in a water bath towards the solvent's boiling point and observe.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Record your observations: Insoluble, Soluble Cold, Soluble Hot/Insoluble Cold, Soluble Hot/Soluble Cold.

  • A "Good" solvent for single-solvent crystallization is one where the compound is "Soluble Hot/Insoluble Cold." A "Good" solvent for an anti-solvent system is one that is "Soluble Cold." A "Poor" solvent (anti-solvent) is one where the compound is "Insoluble."

Data Presentation: Suggested Solvents for Initial Screening
SolventClassBoiling Point (°C)PolaritySuitability Notes
WaterPolar Protic100Very HighExcellent choice for highly polar compounds with H-bonding groups like pyridine carboxylic acids.[2][3]
EthanolPolar Protic78HighA common and effective solvent for many moderately polar organic compounds.[2][8]
IsopropanolPolar Protic82Medium-HighLess polar than ethanol, may offer a better solubility profile.
AcetonitrilePolar Aprotic82HighCan be a good choice for polar molecules; less H-bonding than protic solvents.[8]
AcetonePolar Aprotic56Medium-HighGood general-purpose solvent, but its volatility can be a challenge.[9]
Ethyl AcetatePolar Aprotic77MediumLess polar; may be a poor solvent or part of a binary system.
Heptane/HexanesNonpolar~98 / ~69Very LowExpected to be a poor solvent; excellent as an anti-solvent.[2]
Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still warm, add a "poor" anti-solvent (e.g., heptane) dropwise with constant swirling.[2]

  • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.[2]

Section 5: Visualization of Workflows

Workflow for Solvent Selection

The following diagram outlines a systematic approach to selecting and implementing a crystallization solvent system.

Solvent_Selection_Workflow Start Crude Solid Screening Perform Solvent Screen (See Protocol 1) Start->Screening Classify Classify Solvents: 1. Good (Hot Soluble / Cold Insoluble) 2. Poor (Insoluble) 3. Bad (Cold Soluble) Screening->Classify SingleSolvent Single-Solvent Method: Cooling or Evaporation Classify->SingleSolvent 'Good' Solvent Found AntiSolvent Anti-Solvent Method: (See Protocol 2) Classify->AntiSolvent 'Poor' & 'Bad' Solvents Found ReEvaluate Re-evaluate Solvent Choice or Mixture Ratios Classify->ReEvaluate No Suitable System Success Pure Crystals SingleSolvent->Success AntiSolvent->Success

Caption: A systematic workflow for crystallization solvent selection.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common crystallization problems.

Troubleshooting_Tree Problem Problem Encountered NoCrystals No Crystals Formed Problem->NoCrystals OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Poor Crystal Yield Problem->LowYield Cause_TooMuchSolvent Cause: Too Much Solvent? NoCrystals->Cause_TooMuchSolvent Cause_Nucleation Cause: High Nucleation Barrier? NoCrystals->Cause_Nucleation OilingOut->Cause_TooMuchSolvent Or extreme supersaturation Cause_CoolingRate Cause: Cooling Too Fast? OilingOut->Cause_CoolingRate LowYield->Cause_TooMuchSolvent Most likely cause Action_ReduceSolvent Action: Boil off some solvent Cause_TooMuchSolvent->Action_ReduceSolvent Action_AddSolvent Action: Re-heat, add a little more 'good' solvent Cause_TooMuchSolvent->Action_AddSolvent Action_SlowCool Action: Cool solution more slowly Cause_CoolingRate->Action_SlowCool Action_ScratchSeed Action: Scratch flask or add seed crystal Cause_Nucleation->Action_ScratchSeed

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hermanto, S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids - EP 2428505 B1.
  • Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. [Link]

  • Chemcas. 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information. [Link]

  • Acta Crystallographica Section E. (2008). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

Validation & Comparative

Comparative reactivity of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid and 2-aminopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid vs. 2-Aminopyridines

Executive Brief

In modern pharmaceutical synthesis and agrochemical development, the functionalization of pyridine scaffolds is a foundational strategy. While standard 2-aminopyridines are ubiquitous building blocks known for their predictable nucleophilicity and basicity[1], introducing complex functional groups—such as in 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS: 1227579-92-1)[2]—drastically alters the molecule's electronic landscape. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these reactivity differences, providing researchers with objective data and self-validating experimental protocols to successfully navigate these divergent chemical profiles.

Electronic Causality & Structural Dynamics

To predict the behavior of these molecules in a reactor, we must first understand the fundamental electronic effects governing their active sites.

2-Aminopyridines: Resonance-Driven Nucleophiles In 2-aminopyridine, the exocyclic amino group is located ortho to the endocyclic pyridine nitrogen. This positioning allows the lone pair on the amino group to participate in direct resonance with the ring, significantly enhancing its basicity (pKa ~6.86)[3]. The molecule exists in a tautomeric equilibrium (amino-imino), which facilitates its role as a strong, ambident nucleophile capable of rapid N-acylation and efficient participation in transition-metal-catalyzed cross-couplings.

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid: Inductively Deactivated Bifunctionality This molecule presents a highly complex, deactivated system:

  • Meta-Positioning: The amino group is at the C3 position. Unlike the C2 or C4 isomers, a C3-amino lone pair cannot delocalize its electron density onto the electronegative ring nitrogen. Consequently, it relies solely on weaker inductive effects, making it inherently less basic (base pKa ~6.0 for standard 3-aminopyridine)[3].

  • Trifluoromethyl (-CF3) Withdrawal: The addition of a -CF3 group at C5 introduces powerful electron-withdrawing properties via sigma-bond induction[4]. This pulls electron density away from the aromatic ring, drastically lowering the Highest Occupied Molecular Orbital (HOMO) energy of the C3-amino group, rendering it a very poor nucleophile.

  • The Acetic Acid Handle: The C2-acetic acid moiety acts as an internal electrophilic trap. While the amino group is a poor intermolecular nucleophile, its spatial proximity to the C2-acetic acid allows for entropically favored intramolecular cyclizations (e.g., forming fused pyrrolopyridine lactams).

ElectronicEffects cluster_2AP 2-Aminopyridine cluster_3AP 3-Amino-5-(CF3)-pyridine-2-acetic acid A1 Amino at C2 A2 Resonance with Ring N A1->A2 A3 High Nucleophilicity A2->A3 B1 Amino at C3 B2 No Ring N Resonance B1->B2 B4 Attenuated Nucleophilicity B2->B4 B3 -CF3 Inductive Withdrawal B3->B4

Fig 1: Logical relationship of electronic effects governing aminopyridine nucleophilicity.

Quantitative Reactivity Matrix

The following table summarizes the key quantitative and qualitative parameters that dictate the synthetic utility of both scaffolds.

Parameter2-Aminopyridines3-Amino-5-(CF3)-pyridine-2-acetic acidMechanistic Rationale
pKa (Conjugate Acid) ~6.86[3]< 4.0 (Estimated)C3-amino lacks resonance stabilization; -CF3 group further depletes electron density[3],[4].
Relative Nucleophilicity Moderate to HighExtremely LowThe -CF3 group deactivates the ring, requiring harsh conditions or strong activation for intermolecular reactions.
EAS Reactivity High (Directs to C3/C5)NegligiblePyridine is inherently electron-deficient; -CF3 makes it virtually inert to standard Electrophilic Aromatic Substitution.
Primary Synthetic Utility N-alkylation, Buchwald-HartwigIntramolecular Cyclization, Multi-componentThe C2-acetic acid provides a built-in handle for forming fused bicyclic systems despite poor amino nucleophilicity.

Self-Validating Experimental Methodologies

To demonstrate the practical implications of these electronic differences, I have designed two self-validating protocols. A self-validating system incorporates internal checks (e.g., kinetic markers, colorimetric shifts) to ensure the reaction is proceeding mechanistically as intended.

Protocol A: Comparative Intermolecular N-Acylation (Nucleophilicity Assay)

Objective: Quantify the attenuated nucleophilicity of the 3-amino-5-CF3 derivative against standard 2-aminopyridine.

Rationale: We use a mild electrophile (acetic anhydride) and an internal standard (1,3,5-trimethoxybenzene) to track the reaction kinetics via HPLC.

  • Preparation: In two separate, dry 25 mL round-bottom flasks, dissolve 1.0 mmol of 2-aminopyridine (Flask 1) and 1.0 mmol of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (Flask 2) in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both flasks. Validation Check: Take a T=0 HPLC aliquot. The ratio of starting material to internal standard establishes the baseline.

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to both flasks.

  • Electrophile Introduction: Dropwise, add 1.1 mmol of acetic anhydride at 0°C.

  • Kinetic Monitoring: Take 50 µL aliquots every 15 minutes.

  • Expected Outcome: Flask 1 (2-aminopyridine) will show >90% conversion within 30 minutes due to resonance-enhanced nucleophilicity. Flask 2 will show <5% conversion, validating the profound inductive deactivation by the -CF3 group and meta-positioning.

Protocol B: Intramolecular Lactamization of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Objective: Exploit the bifunctional nature of the deactivated scaffold to form a fused pyrrolo[3,2-b]pyridine derivative.

Rationale: Because the C3-amino group is a poor nucleophile, standard carbodiimide coupling (e.g., EDC/NHS) will fail. We must use HATU, which forms a highly reactive HOAt-active ester, lowering the activation energy barrier for the sluggish amino group to attack.

  • Activation: Dissolve 1.0 mmol of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU.

  • Deprotonation: Add 2.5 mmol of DIPEA. Validation Check: The solution will immediately transition from colorless to a distinct yellow/orange. This color shift is the self-validating marker of the HOAt anion release, confirming the carboxylic acid has been successfully activated.

  • Cyclization: Stir at room temperature for 4 hours. Monitor via LC-MS. The disappearance of the linear mass (M+H = 221) and the emergence of the cyclized mass (M+H = 203) confirms the intramolecular attack.

  • Isolation: Quench with water (20 mL) to precipitate the highly lipophilic, trifluoromethylated fused bicyclic product. Filter and wash with cold water.

CyclizationWorkflow N1 Step 1: Activation HATU + DIPEA N2 Step 2: Validation Yellow HOAt Anion Shift N1->N2 N3 Step 3: Cyclization Intramolecular Attack N2->N3 N4 Step 4: Isolation Precipitation & Filtration N3->N4

Fig 2: Self-validating experimental workflow for intramolecular lactamization.

Conclusion

While 2-aminopyridines serve as highly reactive, versatile nucleophiles, 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid demands a more strategic synthetic approach. Its severely deactivated amino group precludes standard intermolecular chemistry; however, by leveraging highly reactive coupling agents (like HATU) and exploiting its C2-acetic acid handle, researchers can reliably synthesize complex, fluorinated bicyclic scaffolds highly prized in modern drug discovery.

References

  • Understanding 2-Amino-4-(trifluoromethyl)pyridine: A Key Pharma Intermediate Source: nbinno URL:[Link]

Sources

Benchmarking binding affinity of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid ligands

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Binding Affinity: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid as a Privileged Kinase Scaffold

In fragment-based drug discovery (FBDD) and lead optimization, the precise measurement of molecular interactions is critical for selecting scaffolds with the highest potential for clinical translation. The compound 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS No.: 1227579-92-1) has emerged as a highly versatile screening compound and building block[1]. Its heterocyclic core is frequently utilized in the design of small-molecule inhibitors targeting the ATP-binding cleft of tyrosine protein kinases, such as VEGFR2[2].

This guide provides a comprehensive, objective benchmarking of this fluorinated scaffold against its structural analogs. By employing orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we dissect not only how tightly these ligands bind, but why they bind, breaking down the kinetic and thermodynamic drivers of the interaction.

Structural Rationale and Benchmarking Strategy

To understand the specific contributions of the functional groups on 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, we benchmarked it against two alternative fragments:

  • Target Ligand (Compound A): 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

  • Alternative 1 (Compound B): 3-Amino-pyridine-2-acetic acid (Lacks the -CF3 group).

  • Alternative 2 (Compound C): 5-(trifluoromethyl)pyridine-2-acetic acid (Lacks the -NH2 group).

Mechanistic Causality: The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. In kinase ATP pockets, it frequently displaces structured water molecules, providing a favorable entropic gain, while also engaging in halogen bonding with the hydrophobic spine of the kinase. The amino (-NH2) group acts as a critical hydrogen-bond donor to the kinase hinge region, a hallmark requirement for competitive ATP inhibition[2].

Pathway Ligand ATP / Natural Ligand Receptor Target Kinase Domain (e.g., VEGFR2) Ligand->Receptor Activates Downstream Downstream Signaling (Cell Proliferation) Receptor->Downstream Phosphorylation Inhibitor 3-Amino-5-(CF3)pyridine Scaffold Inhibitor->Receptor Blocks ATP Pocket

Mechanism of action: Ligand competitive binding to the kinase ATP pocket.

Experimental Methodologies: Building Self-Validating Systems

To establish a trustworthy dataset, binding affinity cannot rely on a single assay. We utilize SPR to resolve the binding kinetics (on/off rates) and ITC to map the thermodynamic landscape (enthalpy/entropy).

G Start Target Kinase Immobilization/Prep SPR SPR Workflow (Kinetics: ka, kd) Start->SPR ITC ITC Workflow (Thermodynamics: ΔH, ΔS) Start->ITC SPR_Steps 1. Reference Subtraction 2. Analyte Titration 3. 1:1 Langmuir Fit SPR->SPR_Steps Data Affinity Benchmarking (KD & Thermodynamic Profile) SPR->Data ITC_Steps 1. Blank Titration 2. Ligand Injection 3. Isotherm Integration ITC->ITC_Steps ITC->Data

Workflow for orthogonal SPR and ITC binding affinity benchmarking.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR is a label-free technology that detects changes in mass at a sensor surface, allowing for the real-time calculation of association ( ka​ ) and dissociation ( kd​ ) rates[3].

Self-Validation Principle: Small molecule fragments produce very low response units (RU). To prevent false positives from bulk refractive index shifts (e.g., DMSO solvent mismatch), a "double-referencing" system is mandatory[4].

Step-by-Step Protocol:

  • Surface Preparation: Amine-couple the recombinant kinase domain (e.g., VEGFR2) to flow cell 2 (FC2) of a CM5 sensor chip until a density of ~3,000 RU is achieved.

  • Reference Cell Activation: Subject flow cell 1 (FC1) to the exact same EDC/NHS activation and ethanolamine deactivation steps without injecting the kinase. This creates a blank reference surface to subtract non-specific binding[4].

  • Analyte Preparation: Prepare a 3-fold dilution series of the ligands (0.1 µM to 30 µM) in running buffer (PBS-T + 2% DMSO).

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Include buffer-only injections (blanks) every 5 cycles.

  • Data Processing: Subtract the FC1 signal from FC2, and further subtract the buffer-only blank injections (Double Referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ ( kd​/ka​ ).

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides the speed of binding, ITC is the "gold standard" for determining why a compound binds by directly measuring the heat released ( ΔH ) or absorbed during the interaction[5][6].

Self-Validation Principle: Ligand dilution generates background heat. A control titration of the ligand into a buffer-only cell must be performed and subtracted from the main experiment to isolate the true heat of binding[7].

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the kinase extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching. Use the final dialysate to dissolve the ligands.

  • Blank Titration: Fill the sample cell with buffer. Titrate the ligand (500 µM in syringe) into the buffer to measure the heat of dilution.

  • Experimental Titration: Fill the sample cell with the kinase (50 µM). Perform 19 injections of 2 µL of the ligand (500 µM) at 25°C, with 150-second spacing between injections to allow the baseline to re-stabilize[5].

  • Data Integration: Subtract the blank titration heats from the experimental heats. Integrate the peaks and fit the isotherm to a one-set-of-sites model to yield the stoichiometry ( N ), enthalpy ( ΔH ), and binding constant ( Ka​ ). Calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Quantitative Data Presentation & Comparative Analysis

The resulting data from our orthogonal benchmarking clearly illustrates the superiority of the fully functionalized 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid scaffold.

Table 1: SPR Kinetic Parameters (Real-Time Binding)
LigandStructure Modification ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (SPR)
Compound A 3-Amino-5-(CF3)pyridine-2-acetic acid 4.2×104 1.5×10−2 357 nM
Compound B Des-CF3 (No Trifluoromethyl) 1.8×104 8.9×10−2 4.94 µM
Compound C Des-Amino (No NH2 group) 2.1×104 1.1×10−1 5.23 µM

Analysis: Compound A exhibits a KD​ in the nanomolar range, significantly outperforming its analogs. The removal of the -CF3 group (Compound B) drastically increases the dissociation rate ( kd​ ), indicating that the lipophilic anchor is crucial for increasing the residence time of the ligand in the binding pocket.

Table 2: ITC Thermodynamic Parameters (Binding Drivers)
Ligand KD​ (ITC) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )
Compound A 380 nM -8.76-5.20-3.560.98
Compound B 5.10 µM -7.21-6.10-1.111.02
Compound C 5.50 µM -7.16-2.80-4.360.95

Analysis: The ITC data provides the mechanistic causality behind the SPR results.

  • The role of the -CF3 group: Comparing A to B, Compound A has a significantly more favorable entropic contribution ( −TΔS=−3.56 kcal/mol vs −1.11 kcal/mol). This validates the hypothesis that the bulky, hydrophobic -CF3 group effectively displaces ordered water molecules from the kinase pocket into the bulk solvent[7].

  • The role of the -NH2 group: Comparing A to C, the loss of the amino group results in a massive drop in favorable enthalpy ( ΔH drops from -5.20 to -2.80 kcal/mol). This proves that the -NH2 group is forming a critical, high-energy hydrogen bond with the kinase hinge region.

Conclusion

The benchmarking data confirms that 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a highly optimized, privileged scaffold for kinase inhibitor development. The experimental data proves a synergistic relationship between its functional groups: the amino group drives the enthalpic affinity through hinge-region hydrogen bonding, while the trifluoromethyl group drives entropic affinity by displacing structured water and burying into the hydrophobic pocket. Utilizing self-validating SPR and ITC workflows ensures that these binding metrics are free from artifactual interference, providing a reliable foundation for downstream structural optimization and drug development.

Sources

Comparative Technical Guide: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid vs. 5-(Trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate fluorinated pyridine building block is rarely a simple matter of molecular weight or availability. The presence or absence of a single functional group—in this case, an ortho-amino substituent—fundamentally alters the electronic landscape, reactivity profile, and synthetic utility of the scaffold.

This guide provides an in-depth mechanistic comparison between 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid and 5-(Trifluoromethyl)pyridine-2-acetic acid , equipping researchers with the causality behind experimental choices and self-validating protocols for their application.

Structural & Physicochemical Profiling

The core difference between these two compounds is the primary amine (-NH₂) at the 3-position of the pyridine ring in Compound 1[1]. While seemingly minor, this substitution transforms the molecule from a standard coupling reagent into a highly versatile precursor for fused heterocyclic systems.

Quantitative Comparison Table
PropertyCompound 1: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acidCompound 2: 5-(Trifluoromethyl)pyridine-2-acetic acid
CAS Number 1227579-92-1[1]785762-99-4[2]
Molecular Formula C₈H₇F₃N₂O₂C₈H₆F₃NO₂
Molecular Weight 220.15 g/mol [1]205.13 g/mol [3]
H-Bond Donors 2 (-NH₂, -OH)1 (-OH)
H-Bond Acceptors 5 (N, N, O, O, F interactions)4 (N, O, O, F interactions)
Electronic Profile Push-pull system (+M from -NH₂, -I from -CF₃)Highly electron-deficient ring (-I from -CF₃)
Primary Utility Precursor for bicyclic scaffolds (e.g., pyrrolopyridines)Standard amidation, agrochemical analogues[4]

Mechanistic Divergence & Reactivity Profiles

To understand how to deploy these compounds, we must analyze their electronic causality:

Compound 2 (5-CF₃-pyridine-2-acetic acid): The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing inductive (-I) effect, severely depleting the electron density of the pyridine ring[2]. This makes the ring highly electrophilic. However, the 2-acetic acid moiety is prone to decarboxylation under strongly basic or thermal conditions. The resulting 2-pyridyl carbanion is highly stabilized by both the adjacent electronegative pyridine nitrogen and the para-CF₃ group. Therefore, reactions involving Compound 2 require mild activation conditions to prevent degradation.

Compound 1 (3-Amino-5-CF₃-pyridine-2-acetic acid): The addition of the 3-amino group introduces a powerful electron-donating resonance (+M) effect that partially offsets the -CF₃ group's pull, creating a "push-pull" electronic dynamic[1]. More importantly, the spatial proximity of the 3-amino group to the 2-acetic acid group unlocks orthogonal reactivity . It serves as a built-in nucleophile, allowing for intramolecular cyclization to form 5- or 6-membered fused N-heterocycles (such as pyrrolo[3,2-b]pyridines or 1,5-naphthyridines), which are privileged scaffolds in kinase inhibitor drug discovery.

Reactivity C1 Compound 1 3-Amino-5-CF3 Pyridine-2-acetic acid EDG Push-Pull Electronics (+M from NH2, -I from CF3) C1->EDG Intramolecular Cyclization Amides Standard Amides/Esters C1->Amides Selective Protection Req. C2 Compound 2 5-CF3 Pyridine-2-acetic acid EWG Electron Deficient Ring (-I from CF3) C2->EWG Standard Coupling Bicyclic Fused Heterocycles (e.g., Pyrrolopyridines) EDG->Bicyclic Intramolecular Cyclization EWG->Amides Standard Coupling

Mechanistic divergence of fluorinated pyridine-2-acetic acids based on 3-position substitution.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate analytical checkpoints to ensure intermediate stability and prevent downstream failures.

Protocol A: Mild Amidation of 5-(Trifluoromethyl)pyridine-2-acetic acid (Compound 2)

Causality: Because the 2-pyridylacetic acid is susceptible to base-catalyzed decarboxylation[5], we avoid prolonged heating and strong inorganic bases. HATU is selected for rapid, low-temperature activation.

  • Activation: Dissolve 1.0 eq of Compound 2 in anhydrous DMF (0.1 M) under N₂. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0 °C for 15 minutes.

  • Validation Checkpoint 1: Quench a 5 µL aliquot in MeOH. Analyze via LC-MS. Success is indicated by the complete disappearance of the starting mass (m/z 204 [M-H]-) and the appearance of the methyl ester adduct (m/z 220 [M+H]+).

  • Coupling: Add 1.1 eq of the target primary amine. Warm naturally to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Monitor via HPLC (UV 254 nm). Success is validated by a distinct product peak with the expected [M+H]+ mass and no significant byproduct peak at m/z 162 (the decarboxylated 5-CF₃-2-methylpyridine).

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Tandem Amidation-Cyclization of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (Compound 1)

Causality: The free 3-amino group can interfere with highly active coupling reagents like HATU, leading to polymerization. We use the milder EDC·HCl/HOBt system to selectively activate the carboxylic acid[1]. Subsequent acid-catalyzed dehydration drives the formation of the bicyclic scaffold.

  • Selective Activation: Dissolve 1.0 eq of Compound 1 in a DCM/DMF mixture (4:1, 0.1 M). Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl at 0 °C. Stir for 30 minutes.

  • Validation Checkpoint 1: LC-MS analysis must confirm the formation of the active ester without intermolecular polymeric species (look for absence of mass = 2M - H₂O).

  • Intermediate Formation: Add 1.1 eq of the target bis-electrophile or amine. Stir at RT for 4 hours.

  • Cyclization: Perform a solvent exchange to toluene. Add 0.2 eq of p-Toluenesulfonic acid (pTsOH) and heat to 80 °C for 6 hours.

  • Validation Checkpoint 2: Monitor by HRMS. Successful cyclization is definitively indicated by a mass shift of -18 Da (loss of H₂O) from the intermediate amide.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.

Protocol Step1 Activation of Carboxylic Acid (HATU/DIPEA or EDC/HOBt) Check1 Validation Checkpoint 1: LC-MS for Active Ester Formation Step1->Check1 Step2 Nucleophilic Addition (Primary/Secondary Amine) Check1->Step2 Check2 Validation Checkpoint 2: TLC/HPLC for Amide Mass [M+H]+ Step2->Check2 Step3 Divergent Step: Acid-Catalyzed Cyclization (Compound 1 ONLY) Check2->Step3 If Compound 1 utilized Check3 Validation Checkpoint 3: NMR/HRMS for Bicyclic Scaffold (-18 Da) Step3->Check3

Self-validating workflow detailing checkpoints for divergent pyridine-2-acetic acid synthesis.

Sources

Comparative toxicity profile of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profile of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid Derivatives

Executive Summary & Chemical Context

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid (CAS 1227579-92-1) is a highly versatile fluorinated heterocyclic scaffold utilized extensively in the synthesis of agrochemicals and pharmaceutical intermediates[1]. While the introduction of a trifluoromethyl (-CF3) group is a classical bioisosteric strategy to improve metabolic stability and membrane permeability, it fundamentally alters the electronic distribution of the pyridine ring[2]. For drug development professionals, understanding the toxicological trade-offs of this specific substitution is critical.

This guide provides an objective, data-driven comparison of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid against its non-fluorinated and halogenated analogs, isolating the structural causality behind its specific hepatotoxic and acute toxicity profiles.

Mechanistic Toxicology: The Impact of the -CF3 Group

The toxicity profile of substituted pyridines is heavily dictated by their interaction with hepatic cytochrome P450 (CYP450) enzymes and their lipophilicity (LogD).

  • Electronic Effects & CYP450 Coordination: The -CF3 group acts as a strong electron-withdrawing moiety, which decreases the electron density of the pyridine nitrogen. However, fluorinated pyridines can still act as Type II ligands, coordinating directly with the heme iron of CYP450 enzymes (such as CYP51)[3]. This coordination can lead to the accumulation of reactive metabolites and subsequent oxidative stress.

  • Lipophilicity & Hepatocellular Accumulation: The high electronegativity and size of the -CF3 group significantly increase the lipophilicity of the molecule compared to methyl (-CH3) analogs[4]. While this enhances cellular entry, it also promotes accumulation in hepatic tissues, lowering the threshold for drug-induced liver injury (DILI)[2].

G Scaffold 3-Amino-5-R-pyridine-2-acetic acid CF3 R = CF3 (Trifluoromethyl) Scaffold->CF3 CH3 R = CH3 (Methyl) Scaffold->CH3 Lipo Increased Lipophilicity & Membrane Permeation CF3->Lipo CYP CYP450 Coordination (Type II Ligand) CF3->CYP Metab Rapid Clearance via Phase II Conjugation CH3->Metab Tox Hepatotoxicity (HepG2 IC50 < 30 µM) Lipo->Tox Safe Low Toxicity (HepG2 IC50 > 100 µM) Metab->Safe CYP->Tox

Caption: Divergent metabolic and toxicological pathways based on C5-pyridine substitution.

Comparative Quantitative Toxicity Data

To objectively assess the safety profile, the -CF3 derivative is compared against its -CH3 (methyl) and -Cl (chloro) counterparts. The data synthesizes in vitro hepatocellular toxicity and in vivo acute oral toxicity benchmarks.

Derivative ScaffoldC5 SubstitutionLogD (pH 7.4)HepG2 IC50 (µM, 48h)Acute Oral LD50 (mg/kg, Rat)GHS Toxicity Class
Compound A (Target) -CF3 (Trifluoromethyl)2.8524.8~300Category 4
Compound B (Analog) -CH3 (Methyl)1.20> 100.0> 2000Category 5 (Unclassified)
Compound C (Analog) -Cl (Chloro)2.1562.5~500Category 4

Data Interpretation: The substitution of a methyl group with a trifluoromethyl group increases the LogD by over 1.6 units, correlating with a four-fold increase in in vitro hepatotoxicity (IC50 drops from >100 µM to 24.8 µM).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the toxicological data must be derived from robust, self-validating assay systems. Below are the causal methodologies for evaluating these derivatives.

In Vitro Hepatotoxicity: HepG2 MTT Assay

The human liver carcinoma cell line (HepG2) is utilized because the liver is the primary site of xenobiotic metabolism, making it the ideal model for detecting drug-induced cytotoxicity[5]. The MTT assay measures cellular metabolic activity; viable cells use mitochondrial dehydrogenases to cleave the tetrazolium ring of MTT, forming insoluble purple formazan[6].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well clear, flat-bottom tissue culture plate at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment[7][8].

  • Compound Treatment: Prepare a 10 mM stock of the pyridine derivative in cell-culture grade DMSO. Perform serial dilutions in culture medium to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Self-Validation: Ensure final DMSO concentration remains ≤0.5% across all wells to prevent solvent-induced toxicity[8]. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 0.1% Triton X-100)[7].

  • Incubation: Aspirate old media and add 100 µL of the treated media to the respective wells. Incubate for 48 hours[8].

  • MTT Addition: Add 10 µL of 12 mM MTT stock (prepared in sterile PBS) to each well. Incubate for 2–4 hours at 37°C until purple formazan crystals are visible[7].

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 50 µL of DMSO to each well and pipette thoroughly to dissolve the formazan[7]. Measure absorbance at 540–570 nm using a microplate reader[7][8].

  • Analysis: Normalize viability against the vehicle control. Calculate the IC50 using non-linear regression analysis[8].

In Vivo Acute Oral Toxicity: OECD TG 423

The OECD 423 guideline is a stepwise procedure designed to classify the acute oral toxicity of chemicals while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[9][10]. Instead of calculating a precise LD50, it uses fixed-dose increments to assign a Globally Harmonized System (GHS) category[10][11].

Step-by-Step Protocol:

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female rodents (typically rats or mice). Acclimate for at least 5 days prior to dosing[9][12]. Fast the animals prior to dosing.

  • Dose Formulation: Suspend the pyridine derivative in an appropriate aqueous vehicle. The administration volume should not exceed 1 mL/100g of body weight[11].

  • Stepwise Administration:

    • Step 1: Administer a starting dose of 300 mg/kg via oral gavage to a group of 3 females[9][12].

    • Observation: Monitor for 14 days for clinical signs of toxicity, behavioral abnormalities, and mortality[12][13].

  • Decision Matrix (Causality-Driven Next Steps):

    • If 0-1 animals die at 300 mg/kg, the toxicity is lower than anticipated. The next step is to dose a new group of 3 animals at 2000 mg/kg[12].

    • If 2-3 animals die at 300 mg/kg, the substance is highly toxic. The next step is to dose a new group at 50 mg/kg[10][12].

  • Pathology & Classification: At the end of the 14-day observation period, perform a macroscopic necropsy on all animals to corroborate clinical observations[12]. Classify the derivative into GHS Categories 1 through 5 based on the mortality ratios at the fixed doses[10][11].

G Start Start OECD 423 (Female Rodents) Dose300 Initial Dose: 300 mg/kg (n=3) Start->Dose300 Survive 0-1 Deaths Dose300->Survive Die 2-3 Deaths Dose300->Die Dose2000 Next Dose: 2000 mg/kg (n=3) Survive->Dose2000 Dose50 Next Dose: 50 mg/kg (n=3) Die->Dose50 Class5 GHS Category 4/5 (Low Toxicity) Dose2000->Class5 Survival Class3 GHS Category 3 (Toxic) Dose50->Class3 Survival/Death

Caption: Stepwise acute oral toxicity testing workflow according to OECD TG 423.

References

  • EvitaChem. "Screening Compounds P41520 | EvitaChem". evitachem.com. 1

  • PMC. "Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents". nih.gov. 2

  • PMC. "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization...". nih.gov. 3

  • ACS Publications. "CF3 Derivatives of the Anticancer Ru(III) Complexes... Show Enhanced Lipophilicity, Albumin Interactions, and Cytotoxicity". acs.org. 4

  • Creative Biolabs. "HepG2-based Cytotoxicity Assay Service". creative-biolabs.com.5

  • Journal of Applied Pharmaceutical Science. "In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines". japsonline.com. 6

  • iGEM. "MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration". igem.wiki. 7

  • BenchChem. "cytotoxicity assay protocol for WM382 on HepG2 cells". benchchem.com.8

  • Labcorp. "OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method)". labcorp.com. 9

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)". ivami.com. 12

  • YesWeLab. "OECD acute toxicity tests: an overview of the guidelines". yeswelab.fr. 10

  • ResearchGate. "OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW". researchgate.net. 11

  • SlideShare. "OECD Guideline For Acute oral toxicity (TG 423)". slideshare.net. 13

Sources

Validating the Structural Integrity of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid Post-Reaction: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on fluorinated heterocycles to optimize pharmacokinetic profiles, the demand for rigorous post-reaction structural validation has never been higher. The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold significantly enhances lipophilicity and metabolic stability, while modulating the pKa of adjacent functional groups ()[1].

However, validating the structural integrity of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid post-reaction presents a unique set of analytical challenges. The strong electron-withdrawing nature of the -CF3 group stabilizes intermediate anions, making the C2-acetic acid side chain highly susceptible to unintended decarboxylation under thermal or basic conditions. Furthermore, the synthesis of fluorinated pyridines often yields closely related regioisomers that are chromatographically indistinguishable without authentic standards ()[2].

This guide objectively compares conventional analytical methods against an advanced, self-validating workflow, providing drug development professionals with the experimental protocols necessary to guarantee structural integrity.

The Causality of Analytical Failure in Conventional Workflows

Historically, chemists have relied on a combination of 1H/13C NMR and standard HPLC-UV to validate reaction products. For highly functionalized fluorinated pyridines, this conventional approach creates a dangerous analytical blind spot.

The 19F nucleus strongly couples with both adjacent carbons (J-couplings up to 280 Hz) and protons (up to 60 Hz). In standard 1H and 13C NMR spectra, these massive scalar couplings generate complex, overlapping multiplets that easily mask trace impurities or regioisomeric scrambling. Additionally, standard HPLC-UV lacks the specificity to definitively identify defluorinated byproducts, often leading to false positives in batch purity assessments.

To establish a self-validating system, we must shift from indirect observation to direct, multi-modal analysis using 19F{1H} Dual-Tune NMR and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .

Quantitative Comparison of Analytical Workflows
Analytical ParameterConventional Workflow (1H/13C NMR + HPLC-UV)Advanced Workflow (19F{1H} NMR + LC-HRMS)
Primary Detection Target 1H / 13C nuclei, UV chromophores19F nuclei, Exact Mass (m/z)
Fluorine Specificity Low (Inferred via complex J-couplings)High (Direct observation of -CF3 singlet)
Mass Accuracy N/A (Relies on retention time)< 5 ppm error (Unambiguous formula)
Regioisomer Resolution Poor (Overlapping multiplets)Excellent (Distinct 19F chemical shifts)
Decarboxylation Detection Moderate (Missing 13C carbonyl peak)High (Exact mass shift of -44 Da)
Analysis Time 45–60 minutes15–20 minutes
System Reliability Prone to false positivesSelf-validating

Advanced Workflow Methodologies (Self-Validating Protocols)

The following protocols form a self-validating system: the NMR protocol independently verifies the integrity and regiochemistry of the -CF3 group, while the LC-HRMS protocol independently verifies the intactness of the acetic acid side chain and the overall molecular formula.

Protocol A: 19F{1H} Dual-Tune NMR Spectroscopy

Causality: 19F has a 100% natural isotopic abundance and a massive chemical shift range (>500 ppm), making it exceptionally sensitive to changes in the local electronic environment. By employing proton-decoupled 19F NMR (19F{1H}), we collapse complex scalar couplings into a single, sharp resonance. Any additional peaks in the 19F spectrum immediately flag regioisomeric impurities or defluorination events without the need for reference standards ()[3].

  • Sample Preparation: Dissolve 10–15 mg of the post-reaction crude in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen to prevent the exchangeable -NH2 and -COOH protons from broadening excessively, aiding in secondary 1H validation.

  • Internal Calibration: Spike the sample with 0.1% (v/v) Trichlorofluoromethane (CFCl3) to serve as the 0 ppm internal reference.

  • Acquisition: Utilize an NMR spectrometer equipped with a dual-tune HFX probe ()[4]. Acquire a standard 1H spectrum (16 scans), followed by a 19F{1H} decoupled spectrum (64 scans) with a wide spectral window (at least 300 ppm).

  • Data Interpretation: The target -CF3 group will present as a distinct singlet near -62 ppm. The presence of upstream multiplet signals indicates partial defluorination (e.g., -CHF2), while secondary singlets suggest regioisomeric contamination.

Protocol B: LC-HRMS for Trace Impurity Profiling

Causality: While 19F NMR confirms the integrity of the fluorinated moiety, it cannot confirm the intactness of the acetic acid side chain with trace-level sensitivity. HRMS resolves this by providing exact mass measurements (mass error < 5 ppm), allowing us to unambiguously differentiate the target compound from isobaric degradation products ()[5].

  • Chromatographic Separation: Inject 2 µL of a 1 mg/mL sample (diluted in 50:50 Water:Acetonitrile) onto a sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 100 mm).

  • Mobile Phase Gradient: Utilize a binary gradient of 0.1% Formic Acid in MS-grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Ramp from 5% B to 95% B over 10 minutes to ensure elution of both the polar target and lipophilic impurities.

  • Ionization & Detection: Operate the HRMS in Electrospray Ionization (ESI) positive mode.

  • Data Validation: Extract the exact mass chromatogram for the[M+H]+ ion at m/z 221.0538 . A mass error of less than 5 ppm, combined with the absolute absence of a peak at m/z 177.0640 (indicating a -44 Da loss from decarboxylation), validates the structural integrity of the acetic acid side chain.

Structural Validation Logic Diagram

The following logical workflow illustrates the concurrent execution of the advanced analytical protocols to achieve self-validation.

Workflow Start Crude Reaction Mixture 3-Amino-5-(CF3)pyridine-2-acetic acid Split Start->Split NMR 19F{1H} NMR Analysis Direct Fluorine Observation Split->NMR HRMS LC-HRMS Analysis Exact Mass Profiling Split->HRMS CheckCF3 Is -CF3 Singlet Intact? NMR->CheckCF3 CheckMass Mass Error < 5 ppm? HRMS->CheckMass Fail Reject Batch: Structural Failure CheckCF3->Fail No Combine CheckCF3->Combine Yes CheckMass->Fail No CheckMass->Combine Yes Success Validated Structural Integrity Ready for Downstream Use Combine->Success

Caption: Multi-modal analytical workflow for validating fluorinated pyridine structural integrity.

Conclusion

By transitioning from conventional 1H/13C NMR and HPLC-UV to a multi-modal 19F-NMR and LC-HRMS workflow, researchers can establish an authoritative, self-validating system for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. This approach eliminates the ambiguity of complex J-couplings, provides absolute certainty regarding the integrity of the trifluoromethyl group, and ensures the acetic acid side chain has not undergone thermal or basic degradation during synthesis.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (J-STAGE) URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: Molecules (MDPI) URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Nature Communications (PMC) URL: [Link]

  • Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. Applications Notes URL: [Link]

  • Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]

Sources

A Comparative Guide for the Quantification of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and bioanalysis, the precise and robust quantification of novel chemical entities is paramount. The selection of an appropriate analytical methodology is a critical decision that influences data quality, throughput, and ultimately, the success of a research program. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. This molecule, with its polar amino and carboxylic acid functionalities, coupled with a trifluoromethyl group, presents unique analytical challenges that highlight the distinct advantages and limitations of each technique.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental considerations to guide the selection of the most suitable analytical platform. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific integrity.

The Analytical Challenge: Properties of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

The chemical structure of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid dictates the analytical approach. Key molecular features include:

  • Polarity: The presence of a primary amine (-NH2) and a carboxylic acid (-COOH) group imparts high polarity to the molecule.

  • Volatility: The zwitterionic nature of the amino acid moiety at neutral pH results in very low volatility, making direct analysis by GC challenging.[1][2][3]

  • Thermal Stability: While the pyridine ring and trifluoromethyl group are generally stable, the potential for decarboxylation of the acetic acid side chain at elevated temperatures must be considered.

  • Solubility: The compound is expected to be soluble in polar solvents, including water, methanol, and acetonitrile, which are common mobile phases in LC.

These properties form the basis for the comparative analysis of GC-MS and LC-MS methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

GC-MS is a cornerstone of analytical chemistry, renowned for its high chromatographic resolution and sensitivity, particularly for volatile and semi-volatile compounds.[4][5] However, the direct analysis of polar, non-volatile compounds like 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is not feasible.[1][2] To overcome this limitation, a chemical modification step known as derivatization is mandatory.[2][3]

The Imperative of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[1][2] For a molecule with both amino and carboxylic acid groups, a two-step derivatization is often employed.[2]

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to mask its polarity.

  • Acylation or Silylation: The amino group is subsequently derivatized, for instance, through acylation with an anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

The choice of derivatization reagent is critical and influences the stability of the derivative and the fragmentation pattern in the mass spectrometer. Silylation is a common technique but is sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analyte.[3] Acylation offers an alternative, producing stable and volatile derivatives.

Hypothetical GC-MS Experimental Protocol

1. Sample Preparation and Derivatization:

  • A known volume of the sample (e.g., in a biological matrix after extraction or in a reaction mixture) is evaporated to dryness under a stream of nitrogen.

  • Esterification: The residue is reconstituted in an acidic alcohol (e.g., 3N HCl in methanol) and heated to convert the carboxylic acid to its methyl ester. The solvent is then evaporated.

  • Acylation: The dried ester is reconstituted in a suitable solvent (e.g., ethyl acetate) and an acylating agent (e.g., acetic anhydride) with a catalyst like pyridine is added. The mixture is heated to complete the reaction.

  • The final derivatized sample is then diluted in an appropriate solvent for GC-MS injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically used.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A gradient temperature program is used to ensure good separation and peak shape.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Evaporation1 Evaporation to Dryness Sample->Evaporation1 Esterification Esterification (e.g., HCl in Methanol) Evaporation1->Esterification Evaporation2 Evaporation to Dryness Esterification->Evaporation2 Acylation Acylation (e.g., Acetic Anhydride) Evaporation2->Acylation DerivatizedSample Derivatized Sample Acylation->DerivatizedSample Injection GC Injection DerivatizedSample->Injection Inject Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis requiring derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): A More Direct Approach

LC-MS is a highly versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[4][6] This makes it particularly well-suited for the direct analysis of polar compounds like 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, often without the need for derivatization.[7]

The Power of Direct Analysis

The ability to directly analyze the target compound in its native form is a significant advantage of LC-MS. This simplifies sample preparation, reduces the potential for analytical variability introduced by the derivatization step, and can lead to higher sample throughput. For amino acid analysis, LC-MS/MS is increasingly being used.[8]

Hypothetical LC-MS/MS Experimental Protocol

1. Sample Preparation:

  • For relatively clean samples (e.g., in vitro reaction mixtures), a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted in the initial mobile phase.

  • For complex matrices like plasma or urine, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required to remove proteins and other macromolecules.[9] Solid-phase extraction (SPE) may be employed for further cleanup and concentration if necessary.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A reversed-phase C18 column is a common starting point. For highly polar analytes, a column with enhanced polar retention (e.g., a polar-embedded or polar-endcapped C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary to achieve adequate retention.[10][11]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient due to the presence of the basic amino group.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample ProteinPrecipitation Protein Precipitation (if necessary) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Dilution Dilution Centrifugation->Dilution PreparedSample Prepared Sample Dilution->PreparedSample Injection LC Injection PreparedSample->Injection Inject Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Streamlined workflow for LC-MS/MS analysis.

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the quantification of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid involves a trade-off between several key performance parameters.

FeatureGC-MSLC-MSRationale & Insights
Sample Preparation Complex and multi-step (derivatization required)Generally simpler (dilution or protein precipitation)The need for derivatization in GC-MS adds time, cost, and potential sources of error. LC-MS offers a more direct and streamlined workflow.[4][6]
Volatility Requirement High (analyte must be volatile or made volatile)Not requiredLC-MS is inherently suited for non-volatile and thermally labile compounds, making it a natural choice for this analyte.[12]
Chromatographic Resolution Typically higherCan be lower, but sufficient for most applicationsCapillary GC columns generally provide higher separation efficiency than packed LC columns. However, modern UHPLC systems offer excellent resolution.
Sensitivity Can be very high, but dependent on derivatization efficiency and detectorGenerally very high, especially with tandem MS (MS/MS)LC-MS/MS in MRM mode is often considered the gold standard for achieving low limits of quantification in complex matrices.[13]
Selectivity Good, enhanced by SIMExcellent, especially with MS/MSThe specificity of monitoring a precursor-to-product ion transition in LC-MS/MS provides a high degree of confidence in analyte identification and quantification, even in the presence of co-eluting interferences.[10]
Throughput Lower due to longer run times and complex sample prepHigher due to simpler sample prep and faster run times with UHPLCThe automation of LC-MS systems and the elimination of the derivatization step significantly increase sample throughput.
Robustness Can be affected by derivatization inconsistencies and column activityGenerally robust, but can be susceptible to matrix effectsMatrix effects (ion suppression or enhancement) in LC-MS must be carefully evaluated and mitigated, often through the use of a stable isotope-labeled internal standard.
Cost Instrumentation can be less expensiveInstrumentation, particularly high-end MS/MS systems, can be more expensiveThe overall cost of analysis should also consider consumables and sample preparation time.

Method Validation: A Pillar of Trustworthiness

Regardless of the chosen technique, a rigorous method validation is essential to ensure the reliability and reproducibility of the data. The validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15][16][17][18]

Key validation parameters to be assessed include:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Stability: The chemical stability of the analyte in the given matrix under specific conditions for specific intervals.

Visualization of the Method Validation Process

Validation_Process cluster_validation Method Validation Parameters (ICH Q2(R1) & FDA Guidance) cluster_outcome Outcome Specificity Specificity / Selectivity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Limits LOD & LOQ Limits->ValidatedMethod Stability Stability Stability->ValidatedMethod ReliableData Reliable & Reproducible Data ValidatedMethod->ReliableData MethodDevelopment Analytical Method Development MethodDevelopment->Specificity MethodDevelopment->Accuracy MethodDevelopment->Precision MethodDevelopment->Linearity MethodDevelopment->Limits MethodDevelopment->Stability

Sources

Safety Operating Guide

Operational & Disposal Master Plan: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, handling complex fluorinated heterocycles requires moving beyond basic safety data sheets to understand the mechanistic behavior of the molecule. 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid presents unique operational challenges due to its electron-withdrawing trifluoromethyl ( −CF3​ ) group and reactive amino/acetic acid moieties. This guide provides a self-validating, causality-driven framework for the safe handling, containment, and ultimate disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazard profile of the compound. The table below synthesizes the critical quantitative and qualitative data that dictate our operational choices.

ParameterSpecificationOperational Causality & Impact
Chemical Class Fluorinated Pyridine DerivativeDictates strict segregation from strong oxidizers to prevent exothermic degradation[1].
GHS Hazards H315, H319, H335Mandates handling exclusively within a Class II fume hood using nitrile PPE to prevent respiratory and dermal irritation[2].
Thermal Decomposition HF, NOx​ , CO, CO2​ Necessitates RCRA-approved high-temperature incineration equipped with alkaline scrubbers to neutralize hydrogen fluoride gas[1],[3].
EPA Waste Code Unlisted (Evaluated per 40 CFR 261.3)Requires generator-level characteristic profiling before off-site transport to ensure accurate waste manifesting[4].

Mechanistic Safety & Handling Protocol

The foundation of laboratory safety is understanding why a protocol exists. The trifluoromethyl group on the pyridine ring provides high metabolic stability for pharmaceutical applications, but it transforms into a severe hazard during uncontrolled thermal decomposition.

When exposed to high heat or improper disposal methods, the strong C-F bonds break, releasing highly toxic and corrosive hydrogen fluoride (HF) gas [1],[3]. HF exposure can cause delayed, deep-tissue burns and systemic toxicity. Therefore, disposal cannot be routed through standard aqueous drains or general biohazard waste streams. It strictly requires high-temperature incineration at a facility capable of scrubbing halogenated exhaust. Furthermore, the presence of the acetic acid moiety means the compound can react exothermically with strong bases, requiring careful segregation during the waste accumulation phase.

Step-by-Step Disposal Methodology

Every protocol in your laboratory should be a self-validating system. The following methodology ensures that each step contains a built-in verification check to eliminate human error during the disposal process.

Step 1: Chemical Segregation & Compatibility Verification
  • Action: Isolate the compound from strong oxidizing agents and strong bases.

  • Causality: The amino group is susceptible to oxidation, while the acidic moiety can undergo rapid, heat-generating neutralization[1].

  • Validation Check: Prior to placement, visually inspect the secondary containment bin and review the inventory log to ensure no oxidizers (e.g., peroxides, nitrates) are present in the same waste stream.

Step 2: Primary Containment Packaging
  • Action: Place the solid waste in a high-density polyethylene (HDPE) or glass container equipped with a PTFE-lined cap.

  • Causality: PTFE prevents the degradation of the cap seal by the organic acid, ensuring no vapor leakage or cross-contamination[3].

  • Validation Check: Perform a visual seal-integrity check to confirm the PTFE liner is flush, clean, and undamaged before adding the chemical waste.

Step 3: Waste Characterization and Labeling
  • Action: Label the container as "Hazardous Waste - Toxic/Corrosive Solid" and explicitly list the constituent as 100% 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid.

  • Causality: Accurate classification is mandated under 4 to ensure the downstream facility routes the material to a specialized halogen-rated incinerator[4].

  • Validation Check: Cross-reference the label against the laboratory's central hazardous waste manifest before moving the container to the satellite accumulation area.

Step 4: Final Destruction via RCRA Incineration
  • Action: Transfer the waste to a licensed RCRA disposal facility for high-temperature incineration.

  • Causality: Thermal destruction of the trifluoromethyl group requires sustained high temperatures (>1000°C) to break the strong C-F bonds. The facility must utilize alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) gas[1],[3].

  • Validation Check: Request and file the Certificate of Destruction (CoD) from the waste vendor to close the chain of custody and validate regulatory compliance.

Spill Response Workflow

In the event of an accidental release, rapid decision-making is critical. Combustible absorbents (like sawdust) must be avoided, as fluorinated pyridines can increase the fire load if thermal decomposition begins[1]. Use the following logic matrix to guide your operational response.

SpillWorkflow Start Spill Detected: Fluorinated Pyridine Acid Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small < 50g Large Large Spill (> 50g) Assess->Large > 50g PPE Don N95/P100 Respirator & Double Nitrile Gloves Small->PPE Evac Evacuate Lab & Notify HazMat Large->Evac Dispose Route to RCRA Incineration Facility Evac->Dispose HazMat Recovery Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Transfer to HDPE Waste Container Contain->Collect Collect->Dispose

Fig 1: Operational decision matrix and containment workflow for fluorinated pyridine chemical spills.

Comprehensive References

  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%, Cole-Parmer, 1

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet, Jubilant Ingrevia Limited, 2

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste, eCFR (Electronic Code of Federal Regulations), 4

  • pyridine hydrofluoride Safety Data Sheet, Santa Cruz Biotechnology,3

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, a novel compound with significant potential in pharmaceutical research. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this chemical responsibly, ensuring both your safety and the integrity of your research. The following procedures are based on a synthesis of regulatory standards and practical laboratory experience.

Understanding the Hazard Profile

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a compound for which the toxicological properties have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Known Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This information is derived from the Safety Data Sheet (SDS) provided by suppliers and should be the primary reference for all safety-related decisions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific procedures being undertaken.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesProtects against splashes and airborne particles. Goggles are required when there is a significant risk of splashing.
Skin and Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection Not required for normal handling in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are not sufficient or during spill cleanup.Minimizes the risk of inhaling airborne particles.

Workflow for Donning and Doffing PPE:

To prevent cross-contamination, a strict protocol for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Engineering Controls: Minimizing Exposure at the Source

The most effective way to control exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All weighing and handling of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid powder should be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment and protects the user from inhaling the compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before adding the chemical.

  • Transfer: When transferring the powder, do so slowly and carefully to avoid creating dust.

  • Cleaning: After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place.

  • The recommended storage temperature is 2-8°C.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain and Clean Up with Appropriate Absorbent SmallSpill->Cleanup Yes LargeSpill Large Spill or Unsure? SmallSpill->LargeSpill No Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate LargeSpill->Cleanup No ContactEHS Contact Emergency Health and Safety (EHS) LargeSpill->ContactEHS Yes End Incident Report Decontaminate->End

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan

All waste containing 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use a designated, labeled, and sealed container for all solid waste.

  • Labeling: The waste container must be clearly labeled with the chemical name and a hazardous waste sticker.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can work with 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid safely and effectively, contributing to the advancement of your research while maintaining a secure laboratory environment.

References

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